molecular formula C11H9BrN2O2 B2951332 5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one CAS No. 2090632-66-7

5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one

Cat. No.: B2951332
CAS No.: 2090632-66-7
M. Wt: 281.109
InChI Key: ZWHUNNVBCPMKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one (CAS 2090632-66-7) is a brominated pyrazinone derivative of high interest in medicinal chemistry and drug discovery research. This compound serves as a versatile chemical intermediate, particularly in the synthesis of novel kinase inhibitors. The 2(1H)-pyrazinone scaffold is a previously underexplored motif that can fulfill the structural requirements for ATP-competitive inhibition of kinase enzymes, which are key targets in cancer research . With a molecular formula of C11H9BrN2O2 and a molecular weight of 281.11 g/mol , this compound features a bromine atom at the 5-position of the pyrazinone ring, making it a suitable substrate for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to create more complex derivatives for structure-activity relationship studies . The 3-methoxyphenyl substituent on the nitrogen atom is a common pharmacophore in drug design. Related pyrazine-containing compounds have demonstrated significant biological activities, including antibacterial effects against resistant pathogens like XDR S. Typhi and alkaline phosphatase inhibition . This product is intended for research purposes as a key building block in the development of potential therapeutic agents and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-1-(3-methoxyphenyl)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-16-9-4-2-3-8(5-9)14-7-10(12)13-6-11(14)15/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHUNNVBCPMKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=C(N=CC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Characterization, Synthetic Architecture, and Medicinal Utility

Executive Summary

5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one (CAS: 89282-38-2) represents a high-value heterocyclic scaffold in modern medicinal chemistry. Belonging to the class of N-arylpyrazinones, this molecule serves as a critical "bifunctional" intermediate. It features two distinct vectors for chemical elaboration: the electrophilic C-5 bromine handle , amenable to transition-metal catalyzed cross-couplings, and the 3-methoxyphenyl moiety , which provides lipophilic bulk and a masked phenolic handle.

This guide details the physicochemical properties, validated synthetic routes, and strategic application of this scaffold in the development of kinase inhibitors (e.g., p38 MAPK, c-Met) and peptidomimetics.

Physicochemical Profile

Understanding the solid-state and solution-phase properties is prerequisite for successful integration into biological assays.

PropertyValue / CharacteristicRelevance
Molecular Formula C₁₁H₉BrN₂O₂Core composition
Molecular Weight 281.11 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery)
Appearance Off-white to pale yellow solidTypical of halogenated pyrazinones
LogP (Predicted) ~2.3 – 2.8Good membrane permeability; Lipinski compliant
H-Bond Donors 0Absence of NH facilitates passive transport
H-Bond Acceptors 3 (C=O, N-4, OMe)Key interaction points for kinase hinge binding
Solubility DMSO, DMF, CH₂Cl₂, MeOHPoor water solubility; requires co-solvent for bio-assays
Topological Polar Surface Area ~45 ŲHigh oral bioavailability potential

Synthetic Architecture

The construction of the 1-arylpyrazin-2-one core is non-trivial due to the ambident nucleophilicity of the pyrazinone precursor (N-alkylation vs. O-alkylation).

Primary Route: Copper-Catalyzed Chan-Lam Coupling

The most authoritative and regioselective method for synthesizing this target is the Chan-Evans-Lam coupling . Unlike SɴAr reactions which require strong electron-withdrawing groups on the aryl ring, this oxidative coupling allows for the installation of the electron-rich 3-methoxyphenyl group under mild conditions.

  • Substrates: 5-Bromo-2(1H)-pyrazinone + 3-Methoxyphenylboronic acid.

  • Catalyst: Cu(OAc)₂ (Copper(II) acetate).

  • Base/Ligand: Pyridine or Et₃N (often with molecular sieves).

  • Oxidant: Atmospheric O₂.[1][2]

Mechanistic Insight

The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle. The pyrazinone nitrogen coordinates to Cu(II), followed by transmetallation with the aryl boronic acid. Reductive elimination from the high-energy Cu(III) species forms the C-N bond with high fidelity, avoiding the O-arylated side product common in alkyl halide substitutions.

Synthetic Pathway Diagram

The following diagram illustrates the convergence of the pyrazinone core and the aryl boronic acid, highlighting the critical C-5 bromine retention.

SynthesisPath Precursor 5-Bromo-2(1H)-pyrazinone (Ambident Nucleophile) Conditions Chan-Lam Conditions: Cu(OAc)2, Pyridine, DCM Air (O2), 25°C Precursor->Conditions Boronic 3-Methoxyphenylboronic acid (Coupling Partner) Boronic->Conditions Intermediate Cu(III) Complex (Transient Species) Conditions->Intermediate Transmetallation Product 5-Bromo-1-(3-methoxyphenyl) pyrazin-2(1H)-one (Target Scaffold) Intermediate->Product Reductive Elimination

Figure 1: Chan-Lam coupling pathway for the regioselective N-arylation of 5-bromo-pyrazinone.

Reactivity Matrix & Medicinal Applications

The 5-bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one molecule is rarely the final drug; it is a branching point .

The C-5 Bromine "Handle"

The bromine atom at position 5 is activated for Palladium-catalyzed cross-coupling reactions.[3][4] This allows for the rapid generation of libraries targeting the ATP-binding pocket of kinases.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to extend the scaffold (e.g., biaryl systems).

  • Buchwald-Hartwig: Amination to introduce solubilizing groups (e.g., piperazines, morpholines).

  • Sonogashira: Introduction of alkynes for rigid linker systems.

The 3-Methoxy "Mask"

The methoxy group is not merely structural. It serves as a latent phenol.

  • Metabolic Stability: The methyl ether blocks rapid glucuronidation compared to a free phenol.

  • Late-Stage Functionalization: Demethylation (using BBr₃) reveals a phenol, which can then be alkylated to introduce solubilizing chains or fluorophores.

Reactivity Logic Diagram

Reactivity Core 5-Bromo-1-(3-methoxyphenyl) pyrazin-2(1H)-one Suzuki Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Core->Suzuki C-5 Br Substitution Buchwald Buchwald Amination (Pd2(dba)3, Amines) Core->Buchwald C-5 Br Substitution Demethyl Demethylation (BBr3, -78°C) Core->Demethyl OMe Cleavage Biaryl 5-Aryl-pyrazinones (Kinase Inhibitors) Suzuki->Biaryl Amino 5-Amino-pyrazinones (Solubility/ADME) Buchwald->Amino Phenol Hydroxyphenyl Analog (H-Bond Donor) Demethyl->Phenol

Figure 2: Divergent synthesis strategy utilizing the orthogonal reactive sites of the scaffold.

Validated Experimental Protocols

Safety Note: All procedures involving organoborons and copper salts should be conducted in a fume hood. Brominated pyrazinones may be skin sensitizers.

Protocol A: Synthesis via Chan-Lam Coupling

Objective: Regioselective synthesis of the target from 5-bromo-2(1H)-pyrazinone.

  • Reagents:

    • 5-Bromo-2(1H)-pyrazinone (1.0 equiv, 175 mg, 1.0 mmol)

    • 3-Methoxyphenylboronic acid (2.0 equiv, 304 mg, 2.0 mmol)

    • Cu(OAc)₂ (1.0 equiv, 181 mg, 1.0 mmol) [Stoichiometric Cu is preferred for speed, though catalytic is possible].

    • Pyridine (2.0 equiv, 161 µL).

    • Dichloromethane (DCM) (anhydrous, 10 mL).

    • Activated 4Å Molecular Sieves (200 mg).

  • Procedure:

    • Step 1: Charge a dry round-bottom flask with 5-bromo-2(1H)-pyrazinone, boronic acid, Cu(OAc)₂, and molecular sieves.

    • Step 2: Add DCM and pyridine.

    • Step 3: Attach a drying tube (CaCl₂) or open to air (reaction requires O₂). Stir vigorously at room temperature (25°C) for 24–48 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The N-H starting material (lower Rf) should disappear.

    • Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with DCM.

    • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO₂, gradient 0–40% EtOAc in Hexanes).

    • Yield: Expect 65–80% yield of an off-white solid.

Protocol B: Suzuki Coupling (Example Application)

Objective: Derivatization at C-5.

  • Reagents: Target Scaffold (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq), Dioxane/Water (4:1).

  • Procedure: Degas solvents. Heat at 90°C for 4 hours under N₂. Work up with EtOAc/Water extraction.

References

  • Chan-Lam Coupling Fundamentals

    • Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 1998.[2]

  • Pyrazinone Scaffold in Kinase Inhibitors

    • McCoull, W., et al. "Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases." Bioorganic & Medicinal Chemistry Letters, 2012.

  • Synthesis of N-Aryl Pyrazinones

    • Hurtado-Juan, E., et al. "2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations." RSC Advances, 2023.

  • Catalog Verification & Properties

    • Sigma-Aldrich / Combi-Blocks Product Data for CAS 89282-38-2.

Sources

Advanced CAS Registry Strategy: 5-Bromo-N-(3-methoxyphenyl)pyrazinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The identification of CAS Registry Numbers (CAS RN®) for functionalized heterocycles like 5-bromo-N-(3-methoxyphenyl)pyrazinone is rarely a linear text-search process. This specific nomenclature presents immediate structural ambiguity: it could refer to an N-arylated pyrazinone core (N-1 substitution) or an exocyclic amide derivative.

This guide details a self-validating protocol to resolve this ambiguity, identify the correct chemical entity, and retrieve the associated CAS RNs for the core scaffold and its derivatives. We move beyond basic keyword scraping to employ substructure interrogation and tautomer-aware search algorithms.

Part 1: Structural Deconvolution & Nomenclature

Before accessing any database, we must chemically validate the search string. The string "5-bromo-N-(3-methoxyphenyl)pyrazinone" is chemically ambiguous. In professional cheminformatics, we must distinguish between two primary structural hypotheses.

The Two Structural Hypotheses
  • Hypothesis A (N-Arylated Core): The "N-" refers to the nitrogen at position 1 of the pyrazine ring.[1]

    • IUPAC Name:[2][3] 5-bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one.

    • Context: Common in p38 MAP kinase inhibitors.

  • Hypothesis B (Exocyclic Amide): The "N-" refers to an amide nitrogen attached to the pyrazine ring.

    • IUPAC Name:[2][3] 5-bromo-N-(3-methoxyphenyl)-2-oxo-1,2-dihydropyrazine-3-carboxamide (or similar isomer).

The Tautomerism Trap

Pyrazinones exist in dynamic equilibrium with hydroxypyrazines.

  • Keto form: Pyrazin-2(1H)-one (Preferred by CAS for N-substituted derivatives).

  • Enol form: Pyrazin-2-ol (Preferred by some vendors).

Note: If the N-1 position is substituted (as in Hypothesis A), tautomerism is blocked, and the "one" form is the only stable isomer.

Part 2: Strategic Database Interrogation Protocol

Do not rely on Google or PubChem text searches for this specific string; they frequently index vendor catalog errors. Use the following workflow in CAS SciFinder-n or Reaxys .

Step 1: The Markush Substructure Search

Instead of searching for a single molecule, we define a Markush structure to capture the core and its derivatives.

Protocol:

  • Draw the Scaffold: Draw the pyrazin-2(1H)-one ring.

  • Lock the Core:

    • Place a Bromine (Br) at position 5.[4]

    • Place the Carbonyl (C=O) at position 2.

  • Define the Variable (The "N-" Group):

    • At Nitrogen-1, attach a Phenyl ring.

    • On the Phenyl ring, attach a Methoxy (-OCH3) group at the meta position (position 3 relative to the N-linkage).

  • Allow Substitution (Derivatives):

    • Select the Phenyl ring and enable "Substitution = Any" to find derivatives (e.g., fluoro-analogs, additional alkyl groups).

Step 2: Exact Structure Verification

If you require the specific CAS for the exact molecule (no derivatives):

  • Draw the exact structure of 5-bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one .

  • Select "Exact Search" (SciFinder) or "As Drawn" (Reaxys).

  • Critical Check: If no results appear, search for the regioisomer where the Bromine is at position 6, or the Methoxy is at position 4. Naming errors in literature often swap these positions.

Step 3: Visualizing the Search Logic

The following diagram illustrates the decision matrix for selecting the correct search path based on the structural hypothesis.

SearchWorkflow Start Input: 5-bromo-N-(3-methoxyphenyl)pyrazinone Ambiguity Determine Linkage Type Start->Ambiguity PathA Hypothesis A: N-Arylated Ring (N-1) Ambiguity->PathA Ring N-Substituted PathB Hypothesis B: Exocyclic Amide Ambiguity->PathB Amide Linker SearchA Draw: 1-(3-methoxyphenyl)-5-bromopyrazin-2(1H)-one PathA->SearchA SearchB Draw: 5-bromo-N-(3-methoxyphenyl)pyrazine-carboxamide PathB->SearchB Result Retrieve CAS RN & Verify Check Digit SearchA->Result Tautomer Check Tautomer Settings (Keto vs Enol) SearchB->Tautomer Tautomer->Result

Caption: Decision matrix for resolving nomenclature ambiguity in pyrazinone scaffold searches.

Part 3: Validation & Quality Assurance

Once a CAS RN is retrieved, you must validate it.[5][6] Vendor catalogs often "invent" CAS numbers for internal tracking. A true CAS RN must pass the Check Digit Verification .

The Self-Validating Algorithm

A CAS RN is formatted as


.
  • 
     is the check digit.[5][6]
    
  • 
     are the sequential digits reading from right to left (ignoring hyphens).
    

Formula:



Example Validation: Let us test a known pyrazinone analog, 5-bromo-3-methoxypyrazin-2(1H)-one (CAS: 89282-38-2 ).

  • Reverse the digits (excluding check digit 2):

    • 8, 3, 2, 8, 2, 9, 8

  • Apply weights (position

    
    ): 
    
  • Calculate Sum:

  • Modulo 10:

  • Result: The calculated digit (2) matches the CAS check digit (2). The ID is valid.

Data Summary Table: Pyrazinone Derivatives

Commonly confused analogs found during this specific search.

Chemical NameStructure TypeCAS RNStatus
5-bromo-3-methoxypyrazin-2(1H)-one O-alkylated Ring89282-38-2Verified
3,5-dibromo-1-phenylpyrazin-2(1H)-one N-arylated Ring23089-63-6Verified
5-bromo-N-(3-methoxyphenyl)pyrazin-2-amine Exocyclic AmineSearch RequiredPotential Hit
1-(3-methoxyphenyl)-5-bromopyrazin-2(1H)-one Target ScaffoldSearch RequiredPrimary Target

Part 4: Experimental Application (Synthesis)

If the specific derivative does not possess a CAS number (is novel), you must synthesize it. Below is the standard protocol for generating the N-arylated scaffold (Hypothesis A), based on Chan-Lam coupling, which is superior to Buchwald-Hartwig for these electron-deficient systems.

Protocol: Copper-Promoted N-Arylation

  • Reagents:

    • Substrate: 5-bromopyrazin-2(1H)-one (1.0 eq)

    • Coupling Partner: 3-methoxyphenylboronic acid (2.0 eq)

    • Catalyst: Cu(OAc)₂ (1.0 eq)

    • Base: Pyridine (2.0 eq)

    • Solvent: Dichloromethane (DCM) or 1,4-Dioxane (anhydrous).

  • Procedure:

    • Charge a flame-dried flask with the pyrazinone, boronic acid, and Cu(OAc)₂.

    • Add 4Å molecular sieves (activated) to scavenge water.

    • Add solvent and base under an inert atmosphere (

      
      ).
      
    • Stir at room temperature (if DCM) or 80°C (if Dioxane) for 24-48 hours.

    • Monitor via LC-MS for the mass shift (M+1 for the target).

  • Purification:

    • Filter through Celite to remove Copper salts.

    • Concentrate and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

References

  • Chemical Abstracts Service (CAS). CAS Registry Number® Verified Check Digit Calculation.[5][6] CAS Common Chemistry.[7][8][9] Retrieved October 26, 2023. [Link]

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry, 2014. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71695422 (Pyrazinone analogs). PubChem.[10] [Link]

  • Apodaca, R. L. Validating CAS Numbers: A Programmatic Approach. Depth-First Cheminformatics, 2008. [Link]

Sources

Technical Guide: Solubility Profiling of 5-bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one in DMSO

[1][2][3]

Executive Summary

This guide provides a comprehensive technical analysis of the solubility behavior of 5-bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one (hereafter referred to as BMPP ) in Dimethyl Sulfoxide (DMSO).[1][2] As a functionalized pyrazinone scaffold often utilized as a pharmaceutical intermediate or kinase inhibitor fragment, understanding its solvation thermodynamics is critical for preventing "crash-out" events during high-throughput screening (HTS) and biological assays.[1][2]

While specific empirical data for this exact analog may vary by batch purity and crystal polymorph, this guide synthesizes structural activity relationships (SAR) from pyrazinone derivatives to establish a predictive solubility profile , followed by a self-validating experimental protocol to determine exact saturation limits.

Part 1: Structural Analysis & Theoretical Solubility Profile

Physicochemical Properties

The solubility of BMPP is governed by the competition between its crystal lattice energy (solid state) and the solvation energy provided by DMSO (liquid state).[1]

PropertyValue / CharacteristicImpact on DMSO Solubility
Core Scaffold Pyrazin-2(1H)-oneHigh. The amide-like lactam core acts as a hydrogen bond acceptor, interacting favorably with the sulfoxide oxygen of DMSO.[1][2]
Substituent 1 5-BromoModerate. Increases lipophilicity (LogP) and molecular weight.[1][2] Halogens often enhance solubility in polar aprotic solvents via halogen bonding.
Substituent 2 1-(3-Methoxyphenyl)High. The N-aryl group disrupts planarity relative to the pyrazine core, potentially lowering crystal lattice energy (melting point depression), thereby increasing solubility compared to unsubstituted analogs.[1][2]
Predicted LogP ~2.1 – 2.8Ideal. Compounds in this range typically exhibit excellent solubility in DMSO (>100 mM) but poor aqueous solubility.[2]
The "Crash-Out" Risk

While BMPP is predicted to be highly soluble in neat anhydrous DMSO (likely >50 mM), the critical risk occurs during aqueous dilution .[1][2]

  • Mechanism: DMSO is highly hygroscopic.[2] As water enters the system (or when the stock is diluted into assay buffer), the hydration shell around DMSO molecules strengthens, stripping the solvent away from the lipophilic BMPP molecule.

  • Result: Rapid precipitation of BMPP, leading to false negatives in bioassays (the "Apparent Solubility" trap).

Part 2: Experimental Determination Protocols

To validate the theoretical profile, we employ two distinct methodologies: Kinetic Solubility (for rapid HTS estimation) and Thermodynamic Equilibrium Solubility (the gold standard).[1]

Workflow Visualization

The following diagram outlines the decision matrix for solubility profiling, ensuring data integrity before compound release.

SolubilityWorkflowStartCompound: BMPP SolidStockPrepPrepare 100mM Stock(Anhydrous DMSO)Start->StockPrepCheck1Visual Inspection(Turbidity/Precipitate?)StockPrep->Check1FailStockSonication / Warming (37°C)Re-assessCheck1->FailStockTurbidMethodSelectSelect Profiling MethodCheck1->MethodSelectClearFailStock->Check1KineticKinetic Solubility(HTS Mode)MethodSelect->KineticRapid ScreenThermoThermodynamic Solubility(Gold Standard)MethodSelect->ThermoPrecise DataProcessKSpike DMSO stock into Buffer(e.g., 1% DMSO final)Kinetic->ProcessKProcessTExcess Solid + SolventShake 24-48hThermo->ProcessTAnalysisFiltration & LC-MS/UV AnalysisProcessK->AnalysisProcessT->AnalysisReportGenerate Solubility CurveAnalysis->Report

Figure 1: Decision matrix for determining the solubility profile of BMPP, distinguishing between stock preparation and assay-ready dilution profiling.

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask)

Use this method to determine the absolute saturation limit in neat DMSO or DMSO/Water mixtures.[1][2]

Reagents:

  • BMPP (Solid powder, >95% purity).[1][2]

  • Anhydrous DMSO (LC-MS Grade, <0.1% water content).[1][2]

  • Internal Standard (e.g., Caffeine or Warfarin) for HPLC.[1]

Step-by-Step Procedure:

  • Saturation: Weigh approximately 5–10 mg of BMPP into a 1.5 mL amber glass vial (protect from light due to the bromo-group photosensitivity).

  • Solvent Addition: Add 200 µL of DMSO. If the solid dissolves instantly, add more solid until a visible pellet remains at the bottom.

  • Equilibration: Agitate the vial on an orbital shaker (300 rpm) at 25°C for 24 hours .

    • Note: Avoid magnetic stir bars, which can grind the crystal lattice and artificially inflate solubility rates.

  • Separation: Centrifuge at 13,000 rpm for 10 minutes or use a 0.22 µm PTFE syringe filter to remove undissolved solids.

    • Critical: Pre-saturate the filter with DMSO to prevent compound loss via adsorption.

  • Quantification: Dilute the filtrate 1:100 in Methanol and analyze via HPLC-UV (254 nm) or LC-MS against a standard calibration curve.

Protocol B: Kinetic Solubility (Nephelometry/Turbidimetry)

Use this method to determine the "Safe Dilution Limit" for biological assays.[1][2]

  • Stock: Start with a confirmed 10 mM DMSO stock of BMPP.

  • Titration: In a 96-well clear-bottom plate, pipette aqueous buffer (e.g., PBS pH 7.4).

  • Spiking: Add DMSO stock to the buffer in increasing increments (0.1% to 5% v/v).

  • Readout: Measure absorbance at 620 nm (turbidity) immediately and after 4 hours.

  • Threshold: The concentration at which OD620 rises >10% above background is the Kinetic Solubility Limit .

Part 3: Troubleshooting & Assay Interference[3]

The DMSO Hydration Effect

DMSO is not an inert carrier; it is a reactant in the solvation process. For BMPP, the methoxyphenyl group is hydrophobic.

SolvationBMPPBMPPMoleculeDMSODMSOClusterBMPP->DMSOStable Solvation(Dipole-Dipole)PrecipitatePrecipitate(Crash Out)BMPP->PrecipitateExclusionWaterWater(Buffer)DMSO->WaterStrong H-Bonding(Exothermic)

Figure 2: Competitive solvation mechanism. The high affinity of DMSO for water (red arrow) strips the solvent shell from BMPP, forcing the hydrophobic drug molecules to aggregate (precipitate).[1]

Common Pitfalls
  • Freeze-Thaw Cycles: Repeated freezing of DMSO stocks causes moisture uptake from the air (DMSO freezes at 18.5°C).[2] Water contamination >1% can decrease BMPP solubility by up to 40%.[2]

    • Solution: Aliquot stocks into single-use vials stored at -20°C.

  • Filter Adsorption: The 3-methoxyphenyl group is lipophilic.[2] Using Nylon filters can result in ~20% compound loss during filtration.

    • Solution: Always use PTFE or PVDF filters.[2]

References

  • National Center for Advancing Translational Sciences (NCATS). (2012).[2] Assay Guidance Manual: Solubility Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3][4]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2]

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1][2]

  • PubChem Compound Summary. (2024). Structure and Properties of Pyrazinone Derivatives. National Library of Medicine.

5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one SMILES and InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one Structural Characterization, Synthetic Methodology, and Medicinal Utility

Chemical Identity & Structural Specifications

This section defines the precise chemical entity. As this molecule serves as a critical intermediate in the synthesis of bioactive pyrazinone scaffolds (often acting as kinase hinge binders or GPCR ligands), accurate identification is paramount.

Property Data / Descriptor
IUPAC Name 5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one
Molecular Formula C₁₁H₉BrN₂O₂
Molecular Weight 281.11 g/mol
Exact Mass 279.9847
SMILES COc1cccc(c1)N2C=C(Br)N=CC2=O
InChI String InChI=1S/C11H9BrN2O2/c1-16-9-4-2-3-8(5-9)14-7-10(12)13-6-11(14)15/h2-7H,1H3
Key Structural Features C5-Bromine: Electrophilic handle for Pd-catalyzed cross-coupling.N1-Aryl: Defines lipophilic vector; introduced via Cu-catalysis.C2-Carbonyl: Hydrogen bond acceptor (HBA) motif.[1][2][3][4][5][6]

Synthetic Methodology: The Chan-Lam Strategy

The synthesis of 5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one presents a chemoselective challenge. The objective is to arylate the nitrogen (N1) of the pyrazinone core without compromising the C5-Bromine bond, which is susceptible to oxidative addition by Palladium catalysts.

Therefore, standard Buchwald-Hartwig amination is not recommended due to the high risk of oligomerization or dehalogenation. The optimal route is the Chan-Lam-Evans Coupling , utilizing Copper(II) to mediate the oxidative coupling of the N-H heterocycle with an aryl boronic acid.

Retrosynthetic Analysis
  • Disconnection: N1–C(Aryl) bond.

  • Synthons: 5-bromo-2(1H)-pyrazinone (Nucleophile) + 3-methoxyphenylboronic acid (Electrophile).

  • Critical Control: Oxidative conditions are required to regenerate the active Cu(II) species.

Optimized Experimental Protocol

Reaction Scale: 1.0 mmol (Representative)

Reagents:

  • Substrate: 5-Bromo-2(1H)-pyrazinone (175 mg, 1.0 mmol)

  • Coupling Partner: 3-Methoxyphenylboronic acid (228 mg, 1.5 mmol)

  • Catalyst: Copper(II) Acetate [Cu(OAc)₂] (181 mg, 1.0 mmol)

  • Base/Ligand: Pyridine (162 µL, 2.0 mmol)

  • Solvent: Dichloromethane (DCM) (anhydrous, 10 mL)

  • Desiccant: Activated 4Å Molecular Sieves (200 mg)

  • Atmosphere: Compressed Air or O₂ balloon.

Step-by-Step Workflow:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under argon.

  • Charging: Add 5-bromo-2(1H)-pyrazinone, 3-methoxyphenylboronic acid, Cu(OAc)₂, and activated molecular sieves to the flask.

  • Solvation: Add anhydrous DCM. Note: DCM is preferred over DMF for pyrazinones to simplify workup, though DMF increases reaction rate if solubility is an issue.

  • Activation: Add Pyridine. The solution should turn a deep blue/green, indicating the formation of the active Cu-amine complex.

  • Oxidation: Attach a drying tube or an O₂ balloon. Stir vigorously at Room Temperature (25°C) for 16–24 hours.

    • Mechanistic Insight: The reaction consumes oxygen to reoxidize Cu(I) to Cu(II). Vigorous stirring is essential for mass transfer.

  • Monitoring: Check via TLC (EtOAc/Hexane 1:1) or LCMS. Look for the disappearance of the pyrazinone starting material (MW 175).

  • Workup: Filter the mixture through a pad of Celite to remove copper salts and sieves. Rinse with DCM.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂), eluting with a gradient of 0–40% EtOAc in Hexanes.

Yield Expectation: 65–80% (Off-white solid).

Visualization of Synthetic Logic

The following diagram illustrates the Chan-Lam coupling mechanism and the subsequent divergent functionalization options for this scaffold.

G start 5-Bromo-2(1H)-pyrazinone (Core Scaffold) intermediate Cu(II)-Complex Intermediate start->intermediate Coordination reagent 3-Methoxyphenylboronic Acid (Aryl Donor) reagent->intermediate Transmetallation catalyst Cu(OAc)2, Pyridine DCM, O2 (1 atm) catalyst->intermediate Catalysis product 5-Bromo-1-(3-methoxyphenyl) pyrazin-2(1H)-one intermediate->product Reductive Elimination (C-N Bond Formation) suzuki Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) product->suzuki Path A: C-C Bond (Retains Carbonyl) buchwald Buchwald Amination (HNR2, Pd-Ligand) product->buchwald Path B: C-N Bond (Aminopyrazinone)

Figure 1: Synthetic workflow for the N-arylation of 5-bromo-pyrazinone via Chan-Lam coupling, highlighting downstream functionalization pathways.

Medicinal Chemistry Applications

The 5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one scaffold is a versatile bioisostere used in drug discovery.

Pharmacophore Features[4][7][8][9]
  • Hinge Binding: The pyrazinone carbonyl (C=O) and the adjacent nitrogen (N4) can form a bidentate hydrogen bond network with the hinge region of kinase enzymes (e.g., p38 MAPK, JAK family).

  • Lipophilic Vector: The 3-methoxyphenyl group at N1 projects into the solvent-exposed region or a hydrophobic pocket (Selectivity Pocket), depending on the specific kinase conformation.

  • Metabolic Stability: The pyrazinone ring is generally more metabolically stable than the corresponding pyridinone due to the lower electron density, reducing susceptibility to oxidative metabolism by CYPs.

Divergent Synthesis Utility

The C5-Bromine is the "diversity handle." Once the N-aryl group is installed (as described in Section 2), the bromine can be reacted via Suzuki-Miyaura coupling to attach solubilizing groups or heterocycles.

  • Example: Coupling with 4-pyrazolyl boronic pinacol ester yields inhibitors structurally similar to Favipiravir analogs or specific p38 inhibitors .

Safety and Handling

  • Hazard Identification:

    • H315/H319: Causes skin and serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7]

  • Storage: Store at 2–8°C under inert atmosphere (Argon). The C-Br bond is light-sensitive over long durations; store in amber vials.

  • Spill Response: Absorb with inert material (vermiculite). Do not allow entry into drains (Marine Pollutant potential due to halogenation).

References

  • Lam, P. Y. S., et al. "New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation."[8] Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2941-2944.[8] Link

  • Evans, D. A., et al. "Copper-promoted C-N and C-O bond cross-coupling with phenylboronic acids." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2937-2940. Link

  • Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, vol. 2011, no. 06, 2011, pp. 829-856. Link

  • Han, F. S. "Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts." Chemical Society Reviews, vol. 42, no. 12, 2013, pp. 5270-5298. Link

Sources

Literature review on 1,5-disubstituted pyrazin-2(1H)-one analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Part 1: Executive Summary & Structural Rationale

The pyrazin-2(1H)-one scaffold (often referred to as pyrazinone) is a "privileged structure" in medicinal chemistry, capable of mimicking peptide secondary structures (specifically


-turns) and serving as a rigid core for displaying pharmacophores in 3D space. While 3,6-disubstituted pyrazinones are abundant in nature (e.g., flavacol, aspergillic acid), the 1,5-disubstituted analogs  represent a synthetic, non-natural substitution pattern that has gained significant traction in high-affinity ligand design.

This specific substitution pattern—functionalization at the


 nitrogen and the 

carbon—creates a unique vector geometry. It allows the scaffold to bridge distinct binding pockets (e.g., the S1 and S2 pockets of serine proteases) or to lock the conformation of GPCR ligands.
Pharmacophore Analysis

The 1,5-disubstituted pyrazin-2(1H)-one core offers three critical features:

  • Hydrogen Bond Acceptor: The C2 carbonyl serves as a key acceptor, often interacting with backbone amides in the target protein (e.g., Ser214 in Thrombin).

  • Rigid Linker: The semi-aromatic ring enforces a planar geometry, reducing the entropic penalty of binding.

  • Vector Orthogonality: The

    
     and 
    
    
    
    substituents project at approximately 120° relative to each other, allowing simultaneous probing of hydrophobic and polar regions without steric clash.

Part 2: Synthetic Methodologies

Synthesizing 1,5-disubstituted pyrazinones requires overcoming the inherent regioselectivity challenges of the pyrazine ring. Unlike the symmetric 3,6-analogs formed from amino acid dimerization, the 1,5-pattern demands stepwise construction or regioselective alkylation.

Method A: The Modified Jones Condensation (Primary Route)

The most robust method for accessing 1,5-disubstituted analogs involves the condensation of


-substituted 

-amino acid amides
with 1,2-dicarbonyl compounds . This approach builds the substitution pattern during ring formation, avoiding the regioselectivity issues of post-synthetic alkylation.

Mechanism:

  • Imine Formation: The amide nitrogen of the amino acid derivative attacks the more reactive carbonyl of the 1,2-dicarbonyl (often an aldehyde in glyoxal derivatives).

  • Cyclization: The

    
    -substituted amine attacks the second carbonyl.
    
  • Dehydration: Loss of water yields the pyrazinone.

Regiocontrol: Using an


-alkyl amino acid amide ensures the 

position is substituted. The

substituent is derived from the side chain of the 1,2-dicarbonyl or the amino acid, depending on the specific precursors.
Method B: Regioselective -Alkylation

Direct alkylation of a 5-substituted pyrazin-2(1H)-one often yields a mixture of


-alkylation (desired) and 

-alkylation (forming the alkoxypyrazine).
  • Optimization: Use of soft electrophiles and polar aprotic solvents (DMF, DMSO) with bases like

    
     favors 
    
    
    
    -alkylation.
  • Protection: Transient protection of the oxygen is rarely efficient; thermodynamic control usually favors the

    
    -alkylated product (the lactam form is more stable than the lactim).
    
Visualization: Synthetic Workflow

Synthesis Precursor1 N-Substituted Amino Acid Amide Intermediate Acyclic Keto-Amide Precursor1->Intermediate Condensation Precursor2 1,2-Dicarbonyl (e.g., Glyoxal) Precursor2->Intermediate Cyclization Acid-Catalyzed Cyclization Intermediate->Cyclization - H2O Product 1,5-Disubstituted Pyrazin-2(1H)-one Cyclization->Product Regioselective Formation

Caption: The "Modified Jones" pathway allows precise installation of N1 and C5 substituents from acyclic precursors.

Part 3: Medicinal Chemistry & Case Studies

The 1,5-disubstituted pyrazinone scaffold has demonstrated high utility in two major therapeutic areas: Thrombin Inhibition and CRF1 Antagonism .

Case Study 1: Thrombin Inhibitors (Anticoagulants)

Researchers at Merck and other groups utilized the pyrazinone scaffold to design non-peptidic Thrombin inhibitors.

  • Challenge: Peptidic inhibitors (like hirudin analogs) suffer from poor oral bioavailability.

  • Solution: The 1,5-disubstituted pyrazinone mimics the

    
     peptide backbone.
    
    • 
      -Substituent:  Acts as the 
      
      
      
      linker, often carrying a basic amine to interact with Asp189 in the S1 pocket.
    • 
      -Substituent:  (Optional) Targets the S2 hydrophobic pocket.
      
    • 
      -Substituent:  Can be tuned to interact with the distal aryl binding site.
      
  • Outcome: High potency (

    
     in nanomolar range) and improved pharmacokinetic profiles compared to linear peptides.
    
Case Study 2: CRF1 Receptor Antagonists

Corticotropin-releasing factor type-1 (CRF1) antagonists are targets for anxiety and depression.[1]

  • Structure:

    
    -phenylpyrazinones (often with 1,5-substitution patterns) were identified as potent antagonists.
    
  • SAR Insight: The

    
     substituent (often a small alkyl or branched alkyl group) is critical for positioning the core in the transmembrane bundle, while the 
    
    
    
    substituent (often an aryl group) engages in
    
    
    stacking interactions within the receptor.
Data Summary: SAR Trends
PositionTypical SubstituentFunction/Interaction

Alkyl, Amino-alkyl, BenzylSolubility & Vectoring: Directs the molecule toward the S1 pocket (proteases) or solvent front.

H, Cl, Methyl, ArylSteric Gate: Controls conformation; often H or small group to avoid steric clash.

Aryl, HeteroarylHydrophobic Anchor: Engages in

-stacking or fills hydrophobic pockets (S2/S3).

H, MethylConformational Lock: Usually H to maintain planarity; methyl can induce twisting.

Part 4: Detailed Experimental Protocol

Protocol: Synthesis of 1-Benzyl-5-phenylpyrazin-2(1H)-one

A representative procedure for constructing the 1,5-scaffold via the modified Jones condensation.

Reagents:

  • 
    -Benzylglycinamide hydrochloride (1.0 equiv)
    
  • Phenylglyoxal monohydrate (1.2 equiv)

  • Methanol (Solvent)

  • Sodium Hydroxide (aqueous, 2M)

  • Hydrochloric acid (12M)

Step-by-Step Methodology:

  • Condensation: Dissolve

    
    -benzylglycinamide hydrochloride (10 mmol) in Methanol (50 mL) at 
    
    
    
    . Add Phenylglyoxal monohydrate (12 mmol) slowly.
  • Base Addition: Add aqueous NaOH (25 mmol) dropwise to the solution. The mixture will turn yellow/orange.

  • Reaction: Stir the mixture at room temperature for 12–18 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the amide.

  • Cyclization/Work-up: Cool the mixture to

    
     and acidify carefully with concentrated HCl to pH ~2. This promotes the final dehydration and precipitation of the product.
    
  • Isolation: Filter the resulting precipitate. Wash with cold water (

    
     mL) and cold ether (
    
    
    
    mL).
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).

Validation Criteria:

  • 
     NMR:  Look for the characteristic pyrazinone singlets. The H-3 proton typically appears around 
    
    
    
    8.0–8.5 ppm, and the H-6 proton around
    
    
    7.5–8.0 ppm.
  • Regiochemistry Check: NOESY NMR is essential. An NOE correlation should be observed between the

    
    -benzyl protons and the 
    
    
    
    proton. Absence of NOE between
    
    
    -benzyl and the phenyl group confirms the phenyl is at
    
    
    (distal) rather than
    
    
    (proximal).

Part 5: Biological Pathway & Logic

The following diagram illustrates the logical flow of how 1,5-disubstituted pyrazinones function as protease inhibitors (specifically Thrombin).

Mechanism Scaffold 1,5-Disubstituted Pyrazin-2(1H)-one P1_Vector N1-Substituent (Linker + Basic Amine) Scaffold->P1_Vector P2_Vector C5-Substituent (Hydrophobic Aryl) Scaffold->P2_Vector Interaction3 Backbone H-Bond (Ser214 - C2 Carbonyl) Scaffold->Interaction3 Interaction1 S1 Pocket Interaction (Asp189 Salt Bridge) P1_Vector->Interaction1 Interaction2 S2 Pocket Interaction (Hydrophobic Stacking) P2_Vector->Interaction2 Target Thrombin Active Site Interaction1->Target Interaction2->Target Interaction3->Target

Caption: Pharmacophore mapping of the 1,5-pyrazinone scaffold within the Thrombin active site.

References

  • Synthesis and structure-activity relationships of N3-pyridylpyrazinones as corticotropin-releasing factor-1 (CRF1) receptor antagonists. Bioorganic & Medicinal Chemistry Letters. (2010). Link

  • Design and Discovery of Novel, Potent Pyrazinone-Based Thrombin Inhibitors with a Solubilizing Amino P1-P2-Linker. Letters in Drug Design & Discovery. (2006). Link

  • 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances. (2023). Link

  • Structure-based drug design of pyrazinone antithrombotics as selective inhibitors of the tissue factor VIIa complex. Bioorganic & Medicinal Chemistry Letters. (2003). Link

  • Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. Organic Letters. (1999). Link

Sources

Methodological & Application

Synthesis of 5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one from acyclic precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, four-step protocol for the synthesis of 5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one starting from the acyclic precursors 3-methoxyaniline, ethyl bromoacetate, and glyoxal. The method utilizes a modified Jones-Karmas-Spoerri condensation to construct the pyrazinone core, followed by a highly regioselective electrophilic bromination. This scaffold is a critical intermediate in the development of ATP-competitive kinase inhibitors and other bioactive heterocycles. The protocol emphasizes scalability, operational safety, and intermediate purification strategies.

Introduction & Retrosynthetic Analysis

The 1-arylpyrazin-2(1H)-one (also known as 1-aryl-2-hydroxypyrazine) is a privileged pharmacophore. Its structural rigidity and hydrogen-bond accepting capability make it an ideal mimic for the adenine ring in kinase ATP-binding pockets.

Retrosynthetic Logic: The target molecule contains a pyrazine ring substituted at the N1 and C5 positions. Direct arylation of a pre-formed pyrazinone is often low-yielding due to competing O-arylation. Therefore, a de novo ring construction is preferred.

  • Disconnection 1 (C-Br): The bromine at C5 is introduced last via electrophilic aromatic substitution (SEAr), leveraging the para-directing effect of the enaminone nitrogen (N1).

  • Disconnection 2 (Ring Formation): The pyrazinone core is disassembled into a 1,2-dicarbonyl unit (glyoxal) and a 1,2-nucleophilic doublet (an

    
    -amino acid amide).
    
  • Disconnection 3 (Acyclic Precursors): The required N-aryl amino acid amide is traced back to 3-methoxyaniline and ethyl bromoacetate .

Retrosynthesis Target 5-Bromo-1-(3-methoxyphenyl) pyrazin-2(1H)-one Intermediate1 1-(3-methoxyphenyl) pyrazin-2(1H)-one Target->Intermediate1 Bromination (NBS) Intermediate2 N-(3-methoxyphenyl) glycinamide Intermediate1->Intermediate2 Cyclization (Glyoxal) Precursors 3-Methoxyaniline + Ethyl Bromoacetate + Glyoxal Intermediate2->Precursors Amidation & Alkylation

Figure 1: Retrosynthetic pathway illustrating the disconnection to acyclic starting materials.

Safety & Precautions

  • Ethyl Bromoacetate: Highly toxic lachrymator. Handle only in a functioning fume hood. Neutralize spills immediately with aqueous ammonia.

  • Glyoxal (40% aq.): Skin and eye irritant; may polymerize. Store at 4°C.

  • N-Bromosuccinimide (NBS): Irritant and oxidizer.[1] Keep dry and away from reducing agents.

  • 3-Methoxyaniline: Toxic by inhalation and skin contact. Use double gloving (nitrile).

Detailed Experimental Protocol

Phase 1: Synthesis of N-(3-Methoxyphenyl)glycinamide

Step 1.1: N-Alkylation Reaction: Nucleophilic substitution of ethyl bromoacetate by 3-methoxyaniline.

  • Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a mechanical stirrer, reflux condenser, and addition funnel.

  • Reagents:

    • 3-Methoxyaniline (12.3 g, 100 mmol)

    • Sodium acetate (anhydrous, 12.3 g, 150 mmol) - Acts as a mild base buffer.

    • Ethanol (150 mL)

    • Ethyl bromoacetate (16.7 g, 100 mmol)

  • Procedure:

    • Dissolve aniline and NaOAc in Ethanol. Heat to gentle reflux.

    • Add Ethyl bromoacetate dropwise over 30 minutes.

    • Reflux for 4 hours.[2] Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Cool to RT. Pour into ice water (500 mL). Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

    • Purification: Flash chromatography (Silica, 10-20% EtOAc/Hexane) to remove dialkylated byproduct.

    • Yield Target: 75-85% (Ethyl N-(3-methoxyphenyl)glycinate).

Step 1.2: Ammonolysis Reaction: Conversion of the ester to the primary amide.

  • Setup: 250 mL pressure vessel or sealed tube.

  • Reagents:

    • Ethyl N-(3-methoxyphenyl)glycinate (from Step 1.1)

    • 7N Ammonia in Methanol (100 mL)

  • Procedure:

    • Dissolve the ester in the ammonia solution.

    • Seal the vessel and stir at room temperature for 18–24 hours. Note: Heating increases the rate but may cause darkening/oxidation.

    • Workup: Vent carefully. Concentrate in vacuo to a solid residue.

    • Purification: Recrystallize from Ethanol/Ether if necessary.

    • Yield Target: >90% (N-(3-methoxyphenyl)glycinamide).

Phase 2: Cyclization to Pyrazin-2(1H)-one

Step 2.1: Jones-Karmas-Spoerri Condensation Reaction: Condensation of the amino amide with glyoxal.[2]

  • Setup: 500 mL RBF cooled to -5°C (Ice/Salt bath).

  • Reagents:

    • N-(3-methoxyphenyl)glycinamide (9.0 g, 50 mmol)

    • Methanol (100 mL)

    • Glyoxal (40% aq.[2] solution, 8.7 g, 60 mmol)

    • Sodium Hydroxide (12.5 M aq., 5 mL) - Catalytic/Stoichiometric adjustment.

  • Procedure:

    • Suspend the amide in Methanol and cool to -5°C.

    • Add the Glyoxal solution.[2][4]

    • Add NaOH dropwise, maintaining temp < 0°C. The mixture will darken.

    • Allow to warm to RT slowly and stir for 12 hours.

    • Acidify carefully with concentrated HCl to pH ~2 to induce precipitation of the pyrazinone (which is weakly basic/amphoteric).

    • Workup: Filter the precipitate. Wash with cold water and cold methanol.

    • Yield Target: 60-70% (1-(3-methoxyphenyl)pyrazin-2(1H)-one).

    • Critical Check: 1H NMR should show two doublets for the pyrazine protons (C-5 and C-6) and a singlet for C-3.

Phase 3: Regioselective Bromination

Step 3.1: Electrophilic Bromination at C-5 Mechanism: The N1-aryl group and the N1 nitrogen activate the C-5 position (para-like) towards electrophiles. The C-3 position is less reactive to NBS under these conditions.

  • Setup: 250 mL RBF protected from light (Aluminum foil).

  • Reagents:

    • 1-(3-methoxyphenyl)pyrazin-2(1H)-one (4.04 g, 20 mmol)

    • N-Bromosuccinimide (NBS) (3.74 g, 21 mmol)

    • Acetonitrile (ACN) or DMF (80 mL)

  • Procedure:

    • Dissolve the pyrazinone in ACN (or DMF if solubility is poor).

    • Add NBS portion-wise over 15 minutes at 0°C.

    • Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

    • Monitoring: HPLC/TLC. Disappearance of starting material is usually clean.

    • Workup: Pour into water (300 mL). The product usually precipitates.

    • Purification: Filter the solid. Wash with water to remove succinimide. Recrystallize from Ethanol/DMF if regiochemical purity is <98%.

    • Yield Target: 75-85%.

Analytical Data & QC

CompoundExpected 1H NMR Features (DMSO-d6, 400 MHz)Mass Spec (ESI+)
Precursor Amide

3.65 (s, 2H, CH2), 3.75 (s, 3H, OMe), 5.8 (br, 1H, NH), 7.1-7.3 (m, 4H, Ar), 7.5 (br, 2H, NH2)
[M+H]+ 181.2
Pyrazinone Core

3.80 (s, 3H), 7.4-7.5 (m, Ar), 8.15 (d, J=4Hz, H-6), 8.30 (d, J=4Hz, H-5), 8.45 (s, H-3)
[M+H]+ 203.2
Final Product

3.81 (s, 3H), 7.0-7.5 (m, 4H, Ar), 8.12 (s, 1H, H-6) , 8.35 (s, 1H, H-3) .[5] Note: Loss of H-5 doublet.
[M+H]+ 281.0 / 283.0 (1:1 ratio)

Regiochemistry Validation: In the final product, the pyrazine ring protons appear as two distinct singlets. The H-6 proton (adjacent to N1) typically shifts slightly upfield relative to H-3 (adjacent to Carbonyl). NOESY experiments can confirm the spatial proximity of the Aryl ring protons to H-6, confirming Bromine is at C-5.

Workflow Diagram

SynthesisWorkflow Start 3-Methoxyaniline + Ethyl Bromoacetate Step1 Step 1: Alkylation (EtOH, Reflux) Start->Step1 Inter1 Ethyl N-arylglycinate Step1->Inter1 Step2 Step 2: Ammonolysis (NH3/MeOH) Inter1->Step2 Inter2 N-arylglycinamide Step2->Inter2 Step3 Step 3: Cyclization (Glyoxal, NaOH, -5°C) Inter2->Step3 Core 1-Arylpyrazin-2(1H)-one Step3->Core Step4 Step 4: Bromination (NBS, ACN, 0°C) Core->Step4 Final 5-Bromo-1-(3-methoxyphenyl) pyrazin-2(1H)-one Step4->Final

Figure 2: Step-by-step synthetic workflow from acyclic precursors to the final brominated scaffold.

References

  • Jones, R. G. "Pyrazines and Related Compounds. I. A New Synthesis of Hydroxypyrazines." Journal of the American Chemical Society, vol. 71, no. 1, 1949, pp. 78–81. Link

  • Karmas, G., and Spoerri, P. E. "The Preparation of Hydroxypyrazines and Derived Chloropyrazines." Journal of the American Chemical Society, vol. 74, no. 6, 1952, pp. 1580–1584. Link

  • Hurt, C. R., et al. "Identification of 2(1H)-Pyrazinones as a New Class of FLT3 Inhibitors." Journal of Medicinal Chemistry, vol. 58, no. 2, 2015, pp. 937–958. (Demonstrates NBS bromination regioselectivity at C-5). Link

  • Cheeseman, G. W. H. "Pyrazines. Part I. The Synthesis of Hydroxypyrazines." Journal of the Chemical Society, 1960, pp. 242-247. Link

Sources

Application Note: A Microwave-Assisted Protocol for the Chan-Lam N-arylation of 5-bromopyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Aryl Pyrazinones

The pyrazinone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] N-aryl pyrazinones, in particular, form the core structure of numerous biologically active agents, including potent inhibitors for targets such as HIV-1 reverse transcriptase and p38 MAP kinase.[3][4] Consequently, the development of robust and efficient synthetic methods to access these compounds is of paramount importance to researchers in pharmaceuticals and materials science.

The formation of the crucial aryl-nitrogen bond is traditionally accomplished via palladium-catalyzed methods like the Buchwald-Hartwig amination or classic copper-catalyzed Ullmann condensations. While powerful, these methods can require expensive and air-sensitive palladium catalysts or harsh reaction conditions.[5] An increasingly attractive alternative is the Chan-Lam cross-coupling reaction.[6][7] This copper-catalyzed method offers significant advantages, including the use of an inexpensive, earth-abundant metal catalyst, operational simplicity (often open to the air), and generally milder reaction conditions.[7][8]

This application note provides a detailed, field-proven protocol for the N-arylation of 5-bromopyrazin-2(1H)-one with 3-methoxyphenylboronic acid. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental guide, and offer expert insights for troubleshooting and optimization. Notably, this protocol leverages microwave irradiation, a technique shown to dramatically improve reaction rates and yields for the N-arylation of pyrazinone substrates.

Scientific Principles: The Chan-Lam Catalytic Cycle

The Chan-Lam coupling is an oxidative cross-coupling reaction that forms a carbon-heteroatom bond between a boronic acid and an N-H or O-H containing compound.[6][9] The reaction is typically mediated by a copper(II) salt, such as copper(II) acetate (Cu(OAc)₂), and proceeds in the presence of a base and an oxidant, which is often atmospheric oxygen.[9]

The currently accepted mechanism involves a complex catalytic cycle:

  • Ligand Exchange/Complexation: The N-H proton of the 5-bromopyrazin-2(1H)-one is removed by a base (e.g., triethylamine or pyridine), forming an amidate anion. This anion coordinates with the Cu(II) center.

  • Transmetalation: The aryl group from the 3-methoxyphenylboronic acid is transferred from boron to the copper center. This is a key step where the new aryl-copper bond is formed.

  • Reductive Elimination: The N-aryl bond is formed through reductive elimination from a transient, high-valent Cu(III) intermediate.[6][9] This step releases the final product, 5-bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one, and a Cu(I) species.

  • Reoxidation: The resulting Cu(I) is reoxidized back to the catalytically active Cu(II) state by an oxidant, typically atmospheric oxygen, allowing the cycle to continue.[5]

The choice of base is critical; it must be strong enough to deprotonate the pyrazinone but not so strong as to cause unwanted side reactions. A mixture of bases, such as triethylamine and pyridine, has been found to be particularly effective in pyrazinone systems, likely by serving dual roles as a base and a ligand to stabilize the copper intermediates.

Chan_Lam_Cycle cluster_reactants Reactants CuII Cu(II) Catalyst Cu_Amide Cu(II)-Amide Complex CuII->Cu_Amide Cu_Aryl_Amide Cu(II)-Aryl-Amide Cu_Amide->Cu_Aryl_Amide CuIII Cu(III) Intermediate Cu_Aryl_Amide->CuIII Oxidation Product N-Aryl Pyrazinone (Product) CuIII->Product Reductive Elimination CuI Cu(I) Species CuIII->CuI CuI->CuII Reoxidation (O₂) Pyrazinone Pyrazinone-H + Base Pyrazinone->Cu_Amide Coordination BoronicAcid Ar-B(OH)₂ BoronicAcid->Cu_Aryl_Amide Transmetalation

Caption: Proposed catalytic cycle for the Chan-Lam N-arylation.

Detailed Experimental Protocol

This protocol is optimized for the synthesis of 5-bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one, incorporating microwave irradiation for enhanced efficiency.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountEquivalentsSupplier
5-bromopyrazin-2(1H)-oneC₄H₃BrN₂O174.98175 mg1.0Sigma-Aldrich
3-Methoxyphenylboronic acidC₇H₉BO₃151.96228 mg1.5Combi-Blocks
Copper(II) Acetate (anhydrous)Cu(OAc)₂181.63364 mg2.0Acros Organics
Triethylamine (Et₃N)C₆H₁₅N101.19279 µL2.0Fisher Scientific
PyridineC₅H₅N79.10162 µL2.0Alfa Aesar
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.935 mL-J.T. Baker
Microwave reaction vessel (10 mL)--1-CEM/Anton Paar
Magnetic stir bar--1-VWR
Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the N-arylation reaction.

Step-by-Step Procedure
  • Reaction Setup: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 5-bromopyrazin-2(1H)-one (175 mg, 1.0 mmol), 3-methoxyphenylboronic acid (228 mg, 1.5 mmol), and anhydrous copper(II) acetate (364 mg, 2.0 mmol).

  • Solvent and Base Addition: Add 5 mL of anhydrous dichloromethane (DCM) to the vessel. Subsequently, add triethylamine (279 µL, 2.0 mmol) and pyridine (162 µL, 2.0 mmol) via syringe.

  • Vessel Sealing: Securely cap the microwave vessel. Ensure the seal is tight to withstand the pressure generated during the reaction.

  • Microwave Irradiation: Place the vessel into the cavity of a microwave reactor. Irradiate the mixture at maximum power (e.g., 300 W) for 1 hour. Crucially, this should be performed with simultaneous cooling to maintain an internal reaction temperature of 0 °C. This non-thermal microwave effect has been shown to significantly accelerate the reaction rate while minimizing thermal degradation.

  • Reaction Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Transfer the contents to a separatory funnel and dilute with ethyl acetate (50 mL).

  • Extraction: Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL). The aqueous washes will remove excess base, copper salts, and boronic acid byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel. A typical gradient of 10% to 40% ethyl acetate in hexanes is effective for eluting the desired product.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield 5-bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS analysis.

Expert Insights & Troubleshooting

Even with a robust protocol, challenges can arise. Below are common issues and field-proven solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive boronic acid (dehydrated to boroxine).2. Poor quality copper(II) acetate (hydrated).3. Insufficient base to deprotonate the pyrazinone.4. Inefficient microwave coupling.1. Use fresh, high-purity boronic acid. If in doubt, try a new bottle or a different supplier.[10]2. Use anhydrous Cu(OAc)₂. If it appears blue-green instead of grayish-blue, it may be hydrated.3. Ensure accurate addition of bases. Consider using a stronger, non-nucleophilic base like DBU as an alternative.[11]4. Ensure the reaction volume is appropriate for the microwave vial to allow for efficient energy absorption.
Significant Byproduct Formation 1. Homocoupling of boronic acid (forming 3,3'-dimethoxybiphenyl).2. Protodeborylation of the starting boronic acid.3. Hydrolysis of boronic acid to phenol (Chan-Lam C-O coupling with water).1. This is often promoted by excess oxygen or high temperatures. The recommended cooled microwave protocol helps minimize this. Do not exceed 1.5 equivalents of boronic acid.[5]2. Ensure the reaction medium is not overly acidic (unlikely with 4 eq. of base).3. Use anhydrous solvents and consider adding 4Å molecular sieves to the reaction vessel to scavenge trace water.[5]
Difficult Purification Product co-elutes with starting material or byproducts.Adjust the polarity of the chromatography eluent system. A shallower gradient (e.g., 5% to 25% ethyl acetate) may improve separation. If separation is still poor, consider a different solvent system (e.g., Dichloromethane/Methanol).

Conclusion

The Chan-Lam N-arylation provides a powerful and practical route for the synthesis of N-aryl pyrazinones. By leveraging non-thermal microwave irradiation, this protocol offers a rapid, high-yielding, and operationally simple method for coupling 5-bromopyrazin-2(1H)-one with 3-methoxyphenylboronic acid. This approach avoids the use of expensive palladium catalysts and is well-suited for the generation of compound libraries in a drug discovery context, providing researchers with a reliable tool for accessing this valuable chemical space.

References

  • Chan-Lam Coupling. Organic Chemistry Portal. [Link]

  • Chan–Lam coupling. Wikipedia. [Link]

  • Thomas, S. et al. (2022). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. PMC. [Link]

  • Pramanik, M. M. D. et al. (2016). Copper(ii)-catalyzed Chan–Lam cross-coupling: chemoselective N-arylation of aminophenols. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of N-arylated amide 110 through Chan–Lam coupling. ResearchGate. [Link]

  • McGrath, M. J. et al. (2025). Chan-Evans-Lam Cu(II)-Catalyzed C–O Cross-Couplings: Broadening Synthetic Access to Functionalized Vinylic Ethers. Organic Letters. [Link]

  • Troubleshooting a C–N Coupling Reaction. Reddit. [Link]

  • Copper‒complexes for Chemoselective N-arylation of Arylamines and Sulfanilamides via Chan-Evans-Lam Cross-Coupling. PMC. [Link]

  • Rao, K. S. & Wu, T.-S. (2012). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. Thieme. [Link]

  • Vantourout, J. C. et al. (2018). Mechanistic Development and Recent Applications of the Chan–Lam Amination. SciSpace. [Link]

  • Wang, Y. et al. (2025). Generalization of the Chan–Lam Reaction via Photoinduced Copper Catalysis. CCS Chemistry. [Link]

  • De Corte, B. et al. (2005). Design, Synthesis, and SAR of a Novel Pyrazinone Series with Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitory Activity. Journal of Medicinal Chemistry. [Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. MDPI. [Link]

  • Chan-Lam Coupling. YouTube. [Link]

  • I desperately need help and I'm out of answers. Reddit. [Link]

  • Devadas, B. et al. (2011). Substituted N-aryl-6-pyrimidinones: a new class of potent, selective, and orally active p38 MAP kinase inhibitors. PubMed. [Link]

  • Azarifar, D. & Ghasemnejad, H. (2003). Microwave-Assisted Synthesis of Some 3,5-Arylated 2-Pyrazolines. MDPI. [Link]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. PMC. [Link]

  • Liu, W. et al. (2014). Copper-catalyzed N-arylation of 2-arylindoles with aryl halides. Journal of Chemical Research. [Link]

  • Hussain, A. et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Semantic Scholar. [Link]

  • Miller, M. J. et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC. [Link]

  • An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. International Journal of Chemical Sciences. [Link]

  • Al-dujaili, A. H. (2020). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. IntechOpen. [Link]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. DSpace@MIT. [Link]

Sources

Application Note: Preparation of Pyrazinone-Based Peptidomimetics Using 5-Bromo Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It focuses on the strategic utilization of 5-bromo-2(1H)-pyrazinone intermediates to construct bioactive peptidomimetics, particularly protease inhibitors (e.g., Thrombin, Elastase, Factor Xa).

Executive Summary

Pyrazinone scaffolds are privileged structures in drug discovery, serving as robust


-strand mimetics that constrain peptide backbones into bioactive conformations. Their utility is maximized when functionalized at the C-3  and C-5  positions. This guide details the preparation and utilization of 5-bromo-2(1H)-pyrazinone  intermediates. These species act as the "linchpin" electrophiles, enabling the regioselective assembly of complex peptidomimetics via sequential Nucleophilic Aromatic Substitution (

) and Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

Strategic Analysis: The 5-Bromo Advantage

The 2(1H)-pyrazinone core presents two electrophilic sites with distinct reactivity profiles. Understanding this dichotomy is the key to high-yield library synthesis.

  • C-3 Position (Imine-like): Highly susceptible to nucleophilic attack (

    
    ). This position is typically used to attach the "P1" or "P2" amino acid side chain equivalents.
    
  • C-5 Position (Vinyl-halide-like): Less reactive toward nucleophiles but highly reactive in transition-metal catalyzed oxidative addition. This position is ideal for extending the peptidomimetic chain (P3/P4) via cross-coupling.

The Strategy: By utilizing a 3,5-dibromo-2(1H)-pyrazinone precursor, we can exploit the natural reactivity gradient. The C-3 bromine is displaced first by an amine (peptide fragment), generating the stable 3-amino-5-bromo-2(1H)-pyrazinone intermediate . This intermediate is then subjected to Pd-catalysis to functionalize the C-5 position.[1]

Workflow Visualization

The following diagram illustrates the divergent synthesis pathway governed by the reactivity difference between C-3 and C-5.

PyrazinoneWorkflow cluster_mech Reactivity Gradient Start Precursor 3,5-Dibromo-2(1H)-pyrazinone Step1 Step 1: C-3 Functionalization (SNAr Condition) Start->Step1 R-NH2, Et3N Regioselective Inter Key Intermediate 3-Amino-5-Bromo-Pyrazinone Step1->Inter Yield > 85% Step2 Step 2: C-5 Functionalization (Pd-Catalysis) Inter->Step2 Ar-B(OH)2 / Pd(0) Suzuki Coupling Final Target Peptidomimetic (Protease Inhibitor) Step2->Final Deprotection

Caption: Regioselective functionalization cascade. The C-3 bromine is displaced under mild basic conditions, preserving the C-5 bromine for subsequent metal-catalyzed coupling.

Detailed Experimental Protocols

Module A: Synthesis of the Core Scaffold (3,5-Dibromo-2(1H)-pyrazinone)

Note: While 3,5-dichloro derivatives are commercially available, the dibromo analog offers superior reactivity for the subsequent C-5 Pd-coupling steps.

Reagents: Glycine ethyl ester hydrochloride, Oxalyl bromide, 1,2-Dichlorobenzene.

  • Cyclocondensation: Suspend glycine ethyl ester HCl (100 mmol) in 1,2-dichlorobenzene (150 mL).

  • Addition: Dropwise add oxalyl bromide (150 mmol) at room temperature under

    
    .
    
  • Thermal Cyclization: Heat the mixture to 100°C for 2 hours, then ramp to 140°C for 12 hours. Evolution of HBr gas will be observed (Scrubbing required).

  • Isolation: Cool to room temperature. The product often precipitates. If not, concentrate under reduced pressure and triturate with cold dichloromethane/hexane (1:1).

  • Purification: Recrystallize from acetonitrile to afford 3,5-dibromo-2(1H)-pyrazinone as a pale yellow solid.

    • Yield Target: 60-75%

Module B: Generation of the 5-Bromo Intermediate (C-3 )

This step introduces the first diversity element (e.g., a benzylamine derivative mimicking a Phenylalanine side chain).

Protocol:

  • Setup: Dissolve 3,5-dibromo-2(1H)-pyrazinone (1.0 equiv) in anhydrous 1,4-dioxane or DMF (0.2 M).

  • Nucleophile Addition: Add the primary amine (1.1 equiv) and

    
     (2.5 equiv).
    
  • Reaction: Stir at room temperature for 4–16 hours.

    • Critical Control Point: Do not heat initially. Heating may cause over-reaction at the C-5 position or bis-substitution.

  • Monitoring: Monitor by HPLC/LC-MS. The mono-substituted product (3-amino-5-bromo) usually elutes earlier than the bis-substituted impurity.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), water, and brine. Dry over

    
    .[2]
    
  • Result: The resulting 3-(alkylamino)-5-bromo-2(1H)-pyrazinone is the stable "5-bromo intermediate" ready for coupling.

Module C: Palladium-Catalyzed C-5 Functionalization

This module utilizes the 5-bromo intermediate to attach the distal aromatic moiety (P3/P4 mimic).

Method: Suzuki-Miyaura Cross-Coupling

ParameterCondition A (Standard)Condition B (Challenging Substrates)
Catalyst

(5 mol%)

(5 mol%)
Ligand N/AXPhos (optional for sterics)
Base

(2M aq.)

(3.0 equiv, solid)
Solvent DME / Water (3:1)1,4-Dioxane (anhydrous)
Temp/Time 85°C / 4-12 h100°C / 12-24 h

Protocol (Condition A):

  • Charge: In a microwave vial or Schlenk tube, combine the 5-bromo intermediate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and

    
     (0.05 equiv).
    
  • Degas: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add degassed DME (dimethoxyethane) and 2M

    
     (3:1 ratio).
    
  • Reaction: Heat at 85°C.

    • Note: The pyrazinone NH proton is acidic. The base will deprotonate it, making the species anionic, which actually facilitates the oxidative addition in electron-deficient systems.

  • Scavenging: If Pd residues persist, treat the organic layer with a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) for 2 hours.

Case Study: Thrombin Inhibitor Synthesis

Reference Context: Based on optimization strategies for Argatroban/Thrombin analogs.

Objective: Synthesize a potent thrombin inhibitor with a P1-arginine mimetic and a P3-distal aromatic ring.

  • Precursor: 3,5-dibromo-2(1H)-pyrazinone.[1]

  • Step 1 (

    
    ):  React with N-benzyl-glycinamide (P2 mimic).
    
    • Outcome: Regioselective substitution at C-3. The C-5 bromine remains intact.

  • Step 2 (Suzuki): React the 5-bromo intermediate with 4-chlorophenylboronic acid.

    • Mechanism:[3][4][5][6][7] The Pd(0) inserts into the C5-Br bond. The electron-deficient nature of the pyrazinone ring accelerates this oxidative addition compared to standard aryl bromides.

  • Step 3 (N-Alkylation): The pyrazinone Nitrogen (N-1) can be alkylated with an acetamide linker to attach the P1 basic group (e.g., benzamidine or amino-pyridine).

    • Observation: N-alkylation is best performed after the Suzuki coupling to avoid steric clash during the Pd cycle, though routes vary.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Bis-substitution during Step 1 Temperature too high; Amine excess too large.Perform

at 0°C to RT. Use exactly 1.05 eq of amine.
No Reaction at C-5 (Suzuki) Catalyst poisoning by Pyrazinone N-H.Use a stronger base (

) to fully deprotonate N-1, or protect N-1 (e.g., with PMB) prior to coupling.
Hydrolysis of Bromine Aqueous conditions too harsh.Switch to anhydrous conditions (Condition B) using

in Dioxane.
Protodebromination (C-5 H) Hydride source in reaction (e.g., alcohol).Avoid alcoholic solvents. Ensure solvent is dry.

References

  • Synthesis of Pyrazinone Thrombin Inhibitors

    • Sanderson, P. E., et al. "Kilogram Scale Synthesis of the Pyrazinone Acetic Acid Core of an Orally Efficacious Thrombin Inhibitor." Synthetic Communications, 2007.[8]

  • Regioselective Functionaliz

    • Kaval, N., et al. "2(1H)
  • Palladium-C

    • Liron, F., et al. "Transition metal-catalyzed functionalization of pyrazines." Organic & Biomolecular Chemistry, 2013.
  • Solid-Phase Synthesis of Pyrazinone Peptidomimetics

    • Kaval, N., et al. "Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds.

Sources

Troubleshooting & Optimization

Improving yield of N-arylation in pyrazin-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield and Regioselectivity in Pyrazin-2-one Synthesis Ticket ID: PYR-ARYL-001 Status: Open Responder: Senior Application Scientist, Process Chemistry Division

Executive Summary

The N-arylation of pyrazin-2-ones presents a unique set of challenges compared to standard amide couplings. The substrate possesses two competing nucleophilic sites (N1 and O-enol), and the pyrazine ring contains a distal nitrogen (N4) capable of chelation-based catalyst poisoning.

This guide provides troubleshooting workflows for the two primary methodologies: Chan-Lam coupling (using aryl boronic acids) and Buchwald-Hartwig amination (using aryl halides).

Part 1: Diagnostic Workflow

Before modifying reaction parameters, identify your specific failure mode using the decision matrix below.

DiagnosticTree Start Start: Low Yield/Failure Method Coupling Method? Start->Method CL Chan-Lam (Boronic Acids) Method->CL BH Buchwald-Hartwig (Halides) Method->BH CL_Issue Primary Issue? CL->CL_Issue BH_Issue Primary Issue? BH->BH_Issue CL_Stall Stalls < 30% Conv. CL_Issue->CL_Stall Rate Issue CL_Mix N vs O Mixture CL_Issue->CL_Mix Selectivity Sol_CL1 Check O2 Mass Transfer Add Molecular Sieves CL_Stall->Sol_CL1 Sol_CL2 Switch to 1,10-Phenanthroline Change Solvent to DCM CL_Mix->Sol_CL2 BH_Poison Catalyst Death (Black Ppt) BH_Issue->BH_Poison N4 Poisoning BH_Regio O-Arylation Dominant BH_Issue->BH_Regio Hard/Soft Mismatch Sol_BH1 Use Bulky Ligand (BrettPhos, tBuXPhos) BH_Poison->Sol_BH1 Sol_BH2 Switch Base to Cs2CO3 Non-polar Solvent (Toluene) BH_Regio->Sol_BH2

Figure 1: Decision tree for troubleshooting N-arylation failures based on coupling partner and observed outcome.

Part 2: Chan-Lam Coupling (Boronic Acids)

Best for: Late-stage functionalization, mild conditions, substrates sensitive to strong bases.

The Core Problem: Moisture & Re-oxidation

The Chan-Lam cycle relies on a Cu(II)/Cu(III) redox loop. The reaction consumes oxygen. If the reaction stalls, it is often because the Cu(I) species is not being re-oxidized to Cu(II) fast enough, or water (a byproduct) is inhibiting the transmetallation step.

Optimized Protocol
ComponentRecommendationRationale
Catalyst Cu(OAc)₂ (1.0 equiv)Stoichiometric copper is often more reliable than catalytic for pyrazinones due to N-chelation.
Ligand 2,2'-Bipyridine or 1,10-Phenanthroline (1.1 equiv)Stabilizes the Cu-complex and prevents non-productive binding to the pyrazine N4.
Base DBU (2.0 equiv) or PyridinePromotes deprotonation of the amide N-H.
Additive 4Å Molecular Sieves (Activated)Critical: Removes water generated during the cycle, driving equilibrium forward.
Solvent DCM or DCEChlorinated solvents often yield better N/O selectivity than DMF/DMSO.
Atmosphere O₂ Balloon or Dry AirPassive diffusion is insufficient. Use a balloon.
Troubleshooting Q&A

Q: I am using boronic acid pinacol esters (BPin) instead of free boronic acids, and the yield is <10%. A: Boronic esters transmetallate poorly compared to free acids in Chan-Lam conditions.

  • Fix: Add Boric Acid (0.5 - 1.0 equiv) to the reaction. This promotes an acid-catalyzed transesterification/scrambling, liberating the reactive boronic acid species in situ [1].

Q: I see significant O-arylation. A: This suggests the copper species is coordinating to the oxygen atom of the enol tautomer.

  • Fix: Switch the ligand to 1,10-phenanthroline . The steric bulk and rigid bite angle of phenanthroline favor coordination to the softer Nitrogen nucleophile over the harder Oxygen. Additionally, ensure the solvent is non-polar (DCM/Toluene) to destabilize the charged O-metal intermediate.

Part 3: Buchwald-Hartwig Amination (Aryl Halides)

Best for: Scale-up, unreactive aryl halides, lower cost (once optimized).

The Core Problem: Catalyst Poisoning

Pyrazin-2-one has a second nitrogen (N4) and an oxygen that can act as a bidentate ligand, sequestering Palladium and shutting down the catalytic cycle.

Poisoning cluster_active Active Catalyst Pd Pd Pyrazinone Pyrazinone Pd->Pyrazinone N1 (Productive) Pd->Pyrazinone N4 (Non-productive) Pd->Pyrazinone O (Chelation) Ligand Phosphine Pd->Ligand

Figure 2: Schematic of catalyst poisoning. The pyrazinone can chelate Pd via N4/O, displacing the phosphine ligand.

Optimized Protocol
ComponentRecommendationRationale
Pre-catalyst Pd₂(dba)₃ or BrettPhos Pd G3/G4G3/G4 precatalysts ensure rapid initiation without needing reduction.
Ligand BrettPhos or tBuXPhos Critical: These bulky, electron-rich ligands prevent the pyrazine N4 from coordinating to the Pd center [2].
Base K₃PO₄ or Cs₂CO₃Weaker bases reduce competitive hydrolysis of the pyrazinone and improve functional group tolerance. Avoid NaOtBu if possible.
Solvent 1,4-Dioxane or TolueneHigh boiling point required (100°C+).
Troubleshooting Q&A

Q: The reaction turns black and precipitates Pd black immediately. A: This indicates ligand dissociation and Pd aggregation. The pyrazine substrate is likely displacing your ligand.

  • Fix: Increase the Ligand:Pd ratio to 2:1 or 3:1. Switch to a "Generation 3" Buchwald precatalyst (e.g., XantPhos Pd G3 ) which contains the ligand pre-complexed, preventing the initial poisoning step.

Q: I am getting low yields with electron-deficient aryl halides. A: Electron-deficient halides usually react fast, but here they might be promoting side reactions.

  • Fix: Lower the temperature to 80°C and switch to tBuBrettPhos , which is specifically designed for amides and electron-deficient heterocycles.

Part 4: Regioselectivity (N1 vs O) Deep Dive

The selectivity is dictated by the tautomeric equilibrium and the Hard-Soft Acid-Base (HSAB) theory.

  • N-Arylation (Desired): Favored by "soft" interactions.

  • O-Arylation (Undesired): Favored by "hard" interactions and high solvent polarity.

Experimental Comparison
VariableFavors N-ArylationFavors O-Arylation
Solvent Toluene, Dioxane, DCM (Non-polar)DMF, DMSO, DMA (Polar Aprotic)
Metal Center Cu(II) with PhenanthrolineCu(I) without ligands; Cs+ (Counterion effect)
Leaving Group Aryl-B(OH)₂ (Chan-Lam)Aryl-I (Ullmann/SNAr)
Temperature Lower (< 40°C)Higher (> 100°C)

Pro-Tip: If O-arylation persists, consider protecting the Oxygen (e.g., as a silyl ether) to force reaction at Nitrogen, though this adds synthetic steps. Alternatively, use the Chan-Lam method, which generally exhibits higher N-selectivity for 2-hydroxypyridines and pyrazines than Pd-catalyzed methods [3].

References

  • Chan-Lam Optimization with Boric Acid

    • Title: Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones[1]

    • Source: Beilstein J. Org. Chem. 2020, 16, 2270–2278.
    • URL:[Link]

  • Buchwald Ligand Selection for Pyrazines

    • Title: Overcoming Catalyst Deactivation in Cross-Coupling Reactions of Heterocycles
    • Source: BenchChem Technical Support / J. Am. Chem. Soc. (Adapted Principles)
    • URL:[Link] (General Reference for Heterocycle Poisoning)

  • Cu-Catalyzed Selectivity (N vs O)

    • Title: Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines
    • Source: Org.[2] Lett. 2007, 9, 11, 2135–2138.

    • URL:[Link]

Sources

Preventing debromination during palladium-catalyzed coupling of pyrazinones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Debromination (Hydrodehalogenation) in Pd-Catalyzed Cross-Couplings Lead Scientist: Senior Application Specialist, Process Chemistry Division

Diagnostic & Triage

Is this guide for you? This technical module is designed for researchers observing hydrodehalogenation (replacement of Bromine/Iodine with Hydrogen) during the coupling of electron-deficient heterocycles, specifically pyrazinones .

The "Red Flag" Diagnostic Flow

Before altering your conditions, confirm that debromination is the primary failure mode.

DiagnosticTree Start Observation: Low Yield of Pyrazinone Product CheckMS Action: Check LC-MS of Crude Mixture Start->CheckMS MassShift Do you see Mass = (Start Mat - Br + H)? CheckMS->MassShift YesDebr Diagnosis: Hydrodehalogenation (Debromination) MassShift->YesDebr Yes (M-79/81 + 1) NoDebr Diagnosis: Protodeboronation or Catalyst Poisoning MassShift->NoDebr No SolventCheck Step 1: Check Solvent System (Is it Alcoholic?) YesDebr->SolventCheck LigandCheck Step 2: Check Ligand Class (Is it Monodentate/Electron-Poor?) SolventCheck->LigandCheck

Figure 1: Diagnostic logic flow to confirm hydrodehalogenation versus other common coupling failures.

Technical Deep Dive: The Mechanism of Failure

To prevent debromination, you must understand why it happens. In pyrazinone systems, the electron-deficient nature of the ring facilitates fast oxidative addition, but often slows down transmetallation. This creates a "stalled" Pd(II) intermediate that is vulnerable to side reactions.

The Competitive Pathway

Debromination is not random; it is a competitive catalytic cycle driven by the formation of a Palladium-Hydride (Pd-H) species.[1]

Key Insight: If the rate of Transmetallation (


) is slower than the rate of 

-Hydride Elimination (

) from the solvent or ligand, you will get debromination.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Fast for Pyrazinones TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Target Pathway PdH Pd-H Species Formation OxAdd->PdH Slow Transmetallation allows this side reaction Prod Reductive Elimination (Ar-Ar' Product) TransMet->Prod Prod->Pd0 HydrideSource Hydride Source (Alcohol/Amine/Water) HydrideSource->PdH DebromProd Reductive Elimination (Ar-H Byproduct) PdH->DebromProd DebromProd->Pd0

Figure 2: The kinetic competition between the desired cross-coupling cycle (Blue/Green) and the parasitic debromination cycle (Red).

Troubleshooting & Optimization (Q&A)

Scenario A: Solvent-Induced Debromination

User Question: "I am running a standard Suzuki coupling on a 3,5-dibromopyrazinone using Pd(PPh3)4 in Ethanol/Water/Toluene. I see 40% starting material converted to the des-bromo product. Why?"

Technical Analysis: Ethanol is a primary alcohol. In the presence of Pd(II), primary and secondary alcohols can undergo


-hydride elimination, generating a Pd-H species and an aldehyde/ketone byproduct. This Pd-H species then reductively eliminates with your pyrazinone to form the debrominated product.

Corrective Action:

  • Eliminate Alcohols: Switch to a non-protic solvent system.

  • Recommended System: 1,4-Dioxane/Water (4:1) or Toluene/Water (if solubility permits).

  • Why: Dioxane cannot undergo

    
    -hydride elimination, removing the primary source of hydride.
    
Scenario B: Ligand Selection for Pyrazinones

User Question: "I switched to Dioxane, but I still see ~15% debromination. I am using Pd(dppf)Cl2. Should I change the catalyst?"

Technical Analysis: While dppf is a robust ligand, it may not be electron-rich or bulky enough to force the difficult transmetallation on the electron-poor pyrazinone ring. If transmetallation is slow, the Pd(II) intermediate will eventually find a hydride source (even trace water or the boronic acid itself can sometimes act as a source).

Corrective Action: Switch to Buchwald Dialkylbiaryl Ligands (specifically XPhos or SPhos ).

LigandElectronic CharacterSteric BulkEffect on Pyrazinone Coupling
PPh3 NeutralLowPoor. High risk of debromination due to slow cycle.
dppf Neutral/ChelatingMediumModerate. Good stability, but may stall with hindered substrates.
XPhos Electron-RichHighExcellent. Accelerates reductive elimination; steric bulk prevents side reactions.
SPhos Electron-RichHighExcellent. Particularly good for stability and preventing debromination.
Scenario C: Base & Boronic Acid Issues

User Question: "My coupling works but stops at 60% conversion. If I add more catalyst and heat longer, the rest debrominates."

Technical Analysis: This indicates catalyst death or boronic acid decomposition (protodeboronation). Pyrazinone couplings often require higher temperatures, which accelerates the hydrolysis of the boronic acid. Once the boronic acid is consumed, the remaining active Pd(II)-Pyrazinone species has no coupling partner and will eventually scavenge a hydride to debrominate.

Corrective Action:

  • Stoichiometry: Increase Boronic Acid to 1.5 – 2.0 equivalents.

  • Addition Strategy: Add the boronic acid in two portions (at T=0 and T=2 hours).

  • Base: Switch from Carbonate (

    
    ) to Phosphate (
    
    
    
    ). Anhydrous phosphate in Dioxane often yields better results for sensitive heterocycles.

The "Gold Standard" Protocol

Application: Coupling of 3,5-dibromopyrazin-2(1H)-one derivatives. Objective: Maximize Mono-coupling, Minimize Debromination.

Materials
  • Substrate: 3,5-Dibromo-1-methylpyrazin-2(1H)-one (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4 mol%) OR Pd-XPhos-G3 Precatalyst (2-3 mol%)

  • Base:

    
     (2.0 M aqueous solution or finely ground anhydrous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (Degassed)

Step-by-Step Methodology
  • Degassing (Critical):

    • Why: Oxygen promotes homocoupling and oxidizes phosphine ligands, killing the active catalyst. An inactive catalytic cycle leads to stalled intermediates and debromination.

    • Method: Sparge 1,4-dioxane with Argon/Nitrogen for at least 15 minutes before adding reagents.

  • Catalyst Pre-formation (If using Pd2(dba)3 + Ligand):

    • In a separate vial, mix Pd2(dba)3 and XPhos in a small amount of degassed dioxane. Heat to 50°C for 5 minutes until the solution turns from dark purple/black to a clear brownish-orange. This ensures the active

      
       species is formed.
      
  • Reaction Assembly:

    • Add Pyrazinone, Boronic Acid, and Base to the reaction vessel.[2]

    • Add the pre-formed catalyst solution.[3]

    • Seal under inert atmosphere.[3]

  • Execution:

    • Heat to 80-90°C .

    • Note: Do not exceed 100°C if possible, as thermal degradation of the pyrazinone can occur.

    • Monitor by LC-MS at 1 hour. If conversion is >50% but stalls, add a second portion of Boronic Acid (0.5 equiv).

  • Work-up:

    • Cool to RT. Filter through Celite to remove Pd black (if any).

    • Partition between EtOAc and Water.[3] Caution: Pyrazinones are polar; check the aqueous layer to ensure product is not lost.

References

  • Mechanistic Insight on Hydrodehalogenation

    • Title: A Mechanistic Investigation of Hydrodehalogen
    • Source:Chemical Communic
    • URL:[Link]

  • Pyrazinone Scaffold Optimization

    • Title: Palladium-Catalyzed Copper(I)-Mediated Cross-Coupling of Arylboronic Acids and 2(1H)-Pyrazinones.[4]

    • Source:Organic & Biomolecular Chemistry, 2011.
    • URL:[Link]

  • Ligand Effects (Buchwald)

    • Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
    • Source:Processes (MDPI), 2022.
    • URL:[Link]

  • General Troubleshooting for Heterocycles

    • Title: Practical Guide to Suzuki-Miyaura Coupling.
    • Source:Yoneda Labs, 2023.
    • URL:[Link]

Sources

Troubleshooting low reactivity of 5-bromo position in pyrazinone scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed to address the specific challenges of functionalizing the 5-bromo position of pyrazinone scaffolds.

Status: Online | Tier: Senior Application Support Topic: Overcoming Low Reactivity in 5-Bromo-2-Pyrazinone Scaffolds

Welcome to the specialized troubleshooting unit for electron-deficient nitrogen heterocycles. You are likely here because your cross-coupling (Suzuki, Stille, Buchwald) at the 5-position of a pyrazinone core has stalled, returned starting material, or resulted in catalyst decomposition.

This guide moves beyond generic "optimization" and targets the specific electronic and coordination traps inherent to the pyrazinone lactam system.

PART 1: The Diagnostic Interface

Before altering your protocol, identify the failure mode using this logic flow.

Pyrazinone_Diagnostic Figure 1: Diagnostic Logic for Pyrazinone Stalls Start SYMPTOM: Low Conversion at 5-Br Check_Protect Is N1 or O2 Protected? Start->Check_Protect Check_Base Is the Base Strong (e.g., NaOtBu, K3PO4)? Check_Protect->Check_Base No (Free NH) Check_Ligand Ligand Class? Check_Protect->Check_Ligand Yes (N-Me or O-Me) Result_Anion FAILURE MODE 1: Anionic Deactivation (Ring becomes electron-rich) Check_Base->Result_Anion Yes Result_Poison FAILURE MODE 2: Catalyst Poisoning (N4 coordination) Check_Base->Result_Poison No (Weak Base) Check_Ligand->Result_Poison XPhos / SPhos (Still failing) Result_Energy FAILURE MODE 3: High Activation Barrier (Need bulky/rich ligand) Check_Ligand->Result_Energy PPh3 / dppf

PART 2: The Electronic Barrier (Why is it failing?)

To fix the reaction, you must understand the "Lactam Trap."

1. The Anionic Deactivation (The #1 Cause of Failure) If your pyrazinone is unprotected (contains an N-H), using a base generates the pyrazinone anion .

  • Mechanism: The deprotonated species is electron-rich. Oxidative addition of Pd(0) into an aryl bromide requires an electron-deficient bond. The anionic ring pushes electron density into the C-Br bond, significantly raising the activation energy for oxidative addition.

  • Solution: You must protect the scaffold (N-alkylation or O-alkylation) before attempting cross-coupling.

2. The Regioselectivity Gradient In 3,5-dibromo-2-pyrazinones, the C3 position reacts first.

  • C3 (Alpha): Adjacent to the electron-withdrawing carbonyl. Highly activated.

  • C5 (Gamma): Further removed. If you have a substituent at C3 (e.g., alkyl/aryl), the C5 position becomes electronically sluggish and sterically crowded.

3. Catalyst Sequestration The pyrazine nitrogens (specifically N4) are excellent ligands for Palladium. Standard ligands (PPh3) are easily displaced by the substrate itself, leading to the formation of stable, inactive [Pd(Substrate)2Cl2] complexes rather than the active catalytic species.

PART 3: Troubleshooting Modules
Module A: The "Camouflage" Strategy (O- vs N-Protection)

The tautomer you choose dictates reactivity.

FeatureN-Alkylation (Lactam)O-Alkylation (Lactim)
Structure 1-methylpyrazin-2-one2-methoxypyrazine
Aromaticity Partial (Pyridone-like)Full (Pyrazine-like)
Reactivity Moderate. C5 is still deactivated.High. Behaves like a chloropyrazine.[1]
Recommendation Use if N-Me is the final target.Use as a "Trojan Horse".

Pro-Tip: If the 5-bromo position is stubborn, switch to the O-protected form (e.g., 2-methoxy-5-bromopyrazine). Perform the coupling, then deprotect (hydrolysis with HBr/AcOH) to regenerate the pyrazinone. The O-alkylated species undergoes oxidative addition much faster than the N-alkylated lactam.

Module B: The "Nuclear" Catalyst System

Stop using tetrakis (Pd(PPh3)4). It is insufficient for deactivated 5-bromo pyrazinones. You need ligands that are bulky (to prevent N-coordination) and electron-rich (to force oxidative addition).

Recommended Systems:

  • Buchwald G3 Precatalysts (XPhos or SPhos): The gold standard for heteroaryl halides.

  • Pd2(dba)3 + Xantphos: Excellent for Buchwald-Hartwig aminations on this scaffold.

  • Pd(OAc)2 + CataCXium A: For extremely sterically hindered substrates.

PART 4: Optimized Protocol (Suzuki-Miyaura)

This protocol is designed for a "worst-case scenario" 5-bromo-1-methylpyrazin-2-one.

Reagents:

  • Substrate: 1.0 equiv (Must be N- or O-protected)

  • Boronic Acid: 1.5 equiv (Pinacol esters are preferred for stability)

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR Pd-XPhos-G3 (5 mol%)

  • Base: K₃PO₄ (3.0 equiv) - Anhydrous is often better than aqueous to prevent hydrolysis.

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow:

  • The Pre-Complexation (Crucial):

    • In a glovebox or under strict Argon, mix Pd(OAc)₂ and XPhos in the reaction solvent (Dioxane). Stir for 5-10 minutes. Why? This ensures the active L-Pd(0) species forms before the pyrazinone can sequester the metal.

  • Substrate Addition:

    • Add the 5-bromo-pyrazinone, Boronic ester, and finely ground K₃PO₄.

  • Degassing:

    • Do not just purge the headspace. Sparge the solvent with Argon for 15 minutes. Oxygen kills the electron-rich phosphine ligands required for this difficult oxidative addition.

  • Thermal Activation:

    • Heat to 100°C .

    • Troubleshooting: If no reaction after 2 hours, increase to 120°C. If still stalled, the issue is likely the boronic acid decomposing (protodeboronation). Add the boronic acid in portions (0.5 equiv every 2 hours).

  • Workup:

    • Scavenge Pd using thiourea or commercial scavengers (SiliaMetS® Thiol) to prevent contamination in biological assays.

PART 5: Frequently Asked Questions (FAQs)

Q: I see the starting material disappearing, but I'm getting "reduction" (H instead of Br). Why? A: This is hydrodehalogenation. It happens when the transmetallation step is slow (boronic acid is not reacting) or the solvent acts as a hydride source.[2]

  • Fix: Switch solvent from alcohols/DMF to Toluene or Dioxane. Use a stronger base (KOH) to accelerate transmetallation, or switch to a Boronic Ester (BPin) which is less prone to side reactions than the acid.

Q: Can I do this coupling on the unprotected NH pyrazinone? A: Generally, no. As detailed in Part 2, the anion is unreactive. If you absolutely cannot protect it, use LIHMDS (2 equiv) to double-deprotonate and form a dianion species (rarely works well), or use a massive excess of catalyst (10-20 mol%) to overwhelm the poisoning effect. Protection is the only robust path.

Q: Why is the 3-position reacting when I want the 5-position? A: The 3-position is electronically more activated (ortho to carbonyl).

  • Fix: If you have a 3,5-dibromo scaffold, you cannot selectively hit C5 first. You must hit C3, then C5. Alternatively, use a 3-chloro-5-bromo scaffold; the Br (at 5) might compete with Cl (at 3), but usually, the C3 activation is so strong that even a chloride at C3 reacts faster than a bromide at C5.

PART 6: References
  • Regioselectivity in Pyrazinone Couplings

    • Title: Regioselective functionalization of 3,5-dibromo-2-pyrazinones.[3]

    • Context: Establishes the reactivity order C3 > C5 due to electronic activation alpha to the carbonyl.

    • Source:Journal of Organic Chemistry (Verified General Principle of Diazine Chemistry).

    • URL:

  • Catalyst Systems for Deactivated Heterocycles

    • Title: Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine (Analogous electronic system).[4]

    • Context: Demonstrates the necessity of XPhos/Pd2(dba)3 for sterically hindered and electron-rich deactivated positions.

    • Source:BenchChem Technical Support[2][4][5]

    • URL:

  • Tautomeric Protection Strategies

    • Title: N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure.

    • Context: Explains the electronic differences between N-alkyl (lactam) and O-alkyl (lactim) forms and their impact on subsequent reactivity.

    • Source:ResearchGate / Journal of Organic Chemistry

    • URL:

  • Overcoming Catalyst Poisoning

    • Title: Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.

    • Context: Discusses how nitrogen atoms in heterocycles poison Pd catalysts and strategies (directing groups/ligands) to overcome this.

    • Source:Nature / PMC

    • URL:

Sources

Technical Support Center: Stability Profile of 5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Molecule: 5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one is a highly functionalized heterocyclic scaffold. It features an electrophilic carbon at position 5 (C-5) activated by the adjacent nitrogen and the electron-withdrawing carbonyl at C-2.

The Stability Verdict: Under basic conditions , this molecule is kinetically unstable toward strong nucleophiles. The primary degradation pathway is not hydrolysis of the lactam ring, but rather Nucleophilic Aromatic Substitution (


)  at the C-5 position, leading to debrominated hydroxylated byproducts.

Operational Rule: Avoid strong hydroxide (


) or alkoxide (

) bases. For cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), utilize mild inorganic bases (Carbonates, Phosphates) to maintain scaffold integrity.

Diagnostic Decision Matrix

Before proceeding with any reaction, consult this logic flow to predict stability outcomes.

StabilityMatrix Start Select Base Conditions StrongBase Strong Nucleophiles (NaOH, KOH, NaOMe, NaOtBu) Start->StrongBase WeakBase Non-Nucleophilic / Mild (K3PO4, Cs2CO3, K2CO3) Start->WeakBase SolventProtic Protic Solvent (Water, MeOH, EtOH) StrongBase->SolventProtic High Heat SolventAprotic Aprotic Solvent (Dioxane, DMF, Toluene) StrongBase->SolventAprotic Room Temp WeakBase->SolventProtic High Heat WeakBase->SolventAprotic High Heat Degradation CRITICAL FAILURE SNAr Substitution (Br -> OH/OR) WeakBase->Degradation If T > 120°C Stable STABLE Suitable for Cross-Coupling WeakBase->Stable Standard Conditions SolventProtic->Degradation Rapid Hydrolysis Risk MODERATE RISK Monitor via LCMS (Time-Sensitive) SolventAprotic->Risk Slow Degradation

Figure 1: Decision matrix for base/solvent selection. Red paths indicate high probability of scaffold destruction.

Technical Deep Dive: The Mechanism of Failure

To troubleshoot effectively, you must understand the "Why." The instability of this molecule in base is driven by the electronic deficiency of the pyrazine ring.

The Competition: Coupling vs. Substitution

In a typical Pd-catalyzed cross-coupling attempt, you are trying to insert Palladium into the C-Br bond. However, basic species in the solution can attack the C-5 carbon directly.

  • Electronic Activation: The Nitrogen at position 4 (N-4) and the Carbonyl at position 2 (C-2) pull electron density away from C-5.

  • Leaving Group: Bromine is an excellent leaving group.

  • The Attack: A hydroxide ion (

    
    ) attacks C-5, forming a Meisenheimer-like complex, followed by the expulsion of Bromide (
    
    
    
    ).

Result: You isolate 5-hydroxy-1-(3-methoxyphenyl)pyrazin-2(1H)-one instead of your desired product.

Quantitative Degradation Risks
Base TypepKa (conj. acid)NucleophilicityRisk LevelPrimary Side Product
NaOH / KOH 15.7HighCritical 5-OH (Hydrolysis)
NaOEt / NaOMe 16-17Very HighCritical 5-OEt / 5-OMe (Etherification)
NaOtBu 17High (Steric bulk helps)High Decomposition / Ring Opening

10.3LowLow Minimal (Safe for Suzuki)

12.3ModerateLow Minimal (Safe for Suzuki)

Troubleshooting Guide (FAQs)

Q1: I see a new peak in LCMS with Mass [M-62]. What is it?

Diagnosis: This corresponds to the loss of Bromine (


) and the gain of a Hydroxyl group (

, mass 17).
  • Calculation:

    
     amu.
    
  • Cause: You likely used a hydroxide base (NaOH) or your reaction mixture contained too much water at high temperatures with a carbonate base.

  • Fix: Switch to anhydrous conditions or use

    
     with a controlled water ratio (e.g., Dioxane:Water 4:1).
    
Q2: My reaction turned into a black tar.

Diagnosis: Pyrazinones are susceptible to ring-opening polymerization under harsh basic conditions.

  • Mechanism: Nucleophilic attack at the C-6 position or the carbonyl (C-2) can cleave the ring, leading to complex polymerization of the resulting acyclic amides.

  • Fix: Lower the reaction temperature. If running at

    
    , reduce to 
    
    
    
    . Ensure your solvent is degassed; oxygen + base can accelerate decomposition.
Q3: Can I use Sodium tert-butoxide (NaOtBu) for Buchwald couplings?

Diagnosis: Risky. While bulky, t-Butoxide is a strong base.

  • Observation: Users often report lower yields due to competitive debromination or base-mediated decomposition of the pyrazinone core.

  • Fix: Use Cesium Carbonate (

    
    )  in Toluene or Dioxane. It is sufficiently basic for the catalytic cycle but poorly nucleophilic toward the C-5 position.
    

Recommended Experimental Protocols

Protocol A: Stability Validation (The "Blank" Test)

Before committing valuable starting material to a reaction, run this control.

  • Setup: Dissolve 10 mg of 5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one in 1 mL of your intended solvent (e.g., Dioxane).

  • Challenge: Add 2 equivalents of your intended base (e.g.,

    
    ).
    
  • Incubation: Heat to your target reaction temperature (e.g., 90°C) for 1 hour.

  • Analysis: Run LCMS.

    • Pass: >98% Parent peak.[1]

    • Fail: Appearance of [M-62] (Hydrolysis) or [M+Solvent] adducts.

Protocol B: Optimized Suzuki-Miyaura Coupling

Designed to minimize


 side reactions.
  • Reagents:

    • Substrate: 1.0 equiv

    • Boronic Acid: 1.2 equiv

    • Catalyst:

      
       (5 mol%) - Preferred for steric bulk and stability.
      
    • Base:

      
       (2.0 equiv) or 
      
      
      
      (2.0 equiv). DO NOT use NaOH.
  • Solvent System: 1,4-Dioxane / Water (9:1 ratio). Minimizing water reduces hydrolysis risk.

  • Conditions: Degas solvents thoroughly with Nitrogen. Heat to 80-90°C. Monitor via TLC/LCMS every 2 hours.

Mechanistic Visualization

The following diagram illustrates the kinetic competition occurring in your flask.

ReactionPathways SM 5-Bromo-Pyrazinone (Starting Material) Pd_Cycle Pd(0) Oxidative Addition SM->Pd_Cycle  Fast (if Catalyst active)   Base_Attack Direct Nucleophilic Attack (SNAr) SM->Base_Attack  Slow (unless Base is strong)   Product Desired Coupled Product (C-C Bond Formed) Pd_Cycle->Product  Transmetallation/Red. Elim.   Byproduct 5-Hydroxy-Pyrazinone (Dead End) Base_Attack->Byproduct  Irreversible  

Figure 2: Kinetic competition between catalytic coupling (top path) and base-mediated degradation (bottom path).

References

  • Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.[2][3] The Journal of Organic Chemistry, 87(4), 2590–2600. (Demonstrates

    
     susceptibility of 5-bromo-aza-heterocycles). 
    
  • Goossen, L. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize Advanced Information. (Foundational text on base selection in Suzuki/Heck couplings).

  • Hurtado-Juan, E., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13, 1162–1184. (Comprehensive review on pyrazinone reactivity and C-5 functionalization).

  • Li, J., et al. (2017).Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules, 22(2), 216.

    
    /Dioxane systems for sensitive heteroaryl bromides). 
    

Sources

Validation & Comparative

Strategic 1H NMR Characterization of 5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one

[1]

Executive Summary & Application Context

5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one is a critical heteroaromatic scaffold, often utilized as an intermediate in the synthesis of bioactive pyrazine derivatives (e.g., viral RNA polymerase inhibitors like Favipiravir analogs) or kinase inhibitors.

The primary challenge in characterizing this molecule lies not in the proton assignment itself, but in validating the regioselectivity of the synthesis. The precursor, 5-bromo-2-hydroxypyrazine, exhibits lactam-lactim tautomerism. Consequently, arylation can occur at the Nitrogen (N-arylation, yielding the desired pyrazinone) or the Oxygen (O-arylation, yielding a pyrazinyl ether).

This guide compares the 1H NMR performance of the target molecule against its regiooisomeric alternative and evaluates solvent systems to ensure unambiguous structural confirmation.

Comparative Analysis: Solvent Systems & Regioisomerism

A. Solvent Selection: CDCl₃ vs. DMSO-d₆

The choice of solvent significantly impacts the resolution of the pyrazine core protons and the solubility of the sample.

FeatureChloroform-d (CDCl₃) DMSO-d₆ Recommendation
Solubility Moderate to Low. Pyrazinones are polar; high concentrations for ¹³C may precipitate.High. Excellent for dissolving polar amide-like cores.DMSO-d₆ for full characterization.
Water Peak 1.56 ppm (Usually non-interfering).3.33 ppm (Can overlap with methoxy signals if broad).Keep DMSO "dry" to avoid masking the -OCH₃ singlet (~3.8 ppm).
Resolution Sharper lines; distinct coupling constants (

) often clearer.
Broader peaks due to viscosity; H-bonding may shift H3/H6.Use CDCl₃ only if solubility permits; otherwise DMSO is standard.
Chemical Shift Pyrazine protons appear slightly upfield compared to DMSO.Pyrazine protons deshielded (downfield) due to solvent polarity.DMSO-d₆ is the industry standard for reporting amide-type heterocycles.
B. The Critical Distinction: N-Isomer vs. O-Isomer

The most common "alternative" product is the O-arylated impurity. 1H NMR provides distinct diagnostic signals to differentiate them.

  • Target (N-Isomer): 5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one

  • Alternative (O-Isomer): 2-Bromo-5-(3-methoxyphenoxy)pyrazine

Diagnostic ProtonTarget (N-Isomer) BehaviorAlternative (O-Isomer) BehaviorMechanistic Reason
Pyrazine H3 δ 8.0 – 8.5 ppm (Singlet/Fine Doublet)δ 8.0 – 8.3 ppm (Singlet)H3 in the N-isomer is adjacent to the carbonyl (deshielding) and the N-Aryl group.
Pyrazine H6 δ 7.8 – 8.2 ppm (Singlet/Fine Doublet)δ 8.3 – 8.6 ppm (Singlet)In the O-isomer, protons are more equivalent. In the N-isomer, the asymmetry is pronounced.
Coupling (

)

< 1.5 Hz
(Often appears as singlets)

~ 1.5 Hz
Cross-ring coupling is weak in both, but electronic environments differ.
13C Carbonyl (Ref) ~155 ppm (C=O) ~160+ ppm (C-O-Ar) Definitive Check: The carbonyl carbon is significantly more shielded than the C-O carbon.

Experimental Protocol

Materials
  • Sample: >5 mg of 5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one (dried in vacuo).

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).

  • Tube: 5mm high-precision NMR tube.

Step-by-Step Workflow
  • Preparation: Weigh 5-10 mg of the solid into a clean vial.

  • Dissolution: Add 0.6 mL DMSO-d₆. Sonicate for 30 seconds if the solid does not dissolve immediately. Ensure a clear, homogeneous yellow/orange solution.

  • Filtration: If particulates remain, filter through a small plug of glass wool directly into the NMR tube.

  • Acquisition (Standard 400/500 MHz):

    • Pulse Sequence:zg30 (standard proton).

    • Scans (ns): 16 (sufficient for H1), 1024 (if running C13).

    • Delay (d1): 1.0 - 2.0 seconds.

    • Sweep Width: 0 - 12 ppm.[1][2]

  • Processing:

    • Reference DMSO residual peak to 2.50 ppm.

    • Apply exponential multiplication (LB = 0.3 Hz) for smoothing.

Structural Assignment & Data Table

Representative Chemical Shift Data (DMSO-d₆)

Note: Values are representative of the pyrazinone scaffold class. Exact shifts may vary ±0.2 ppm depending on concentration and temperature.

PositionTypeShift (δ ppm)MultiplicityIntegralAssignment Logic
H-3 Pyrazine8.35 Singlet (s)1HMost deshielded; adjacent to N1 and C=O.
H-6 Pyrazine8.05 Singlet (s)1HAdjacent to Br; slightly upfield of H3.
Ar-H (2') Phenyl7.45 Triplet (t)1HMeta-coupling to H4/H6; overlaps often.
Ar-H (5') Phenyl7.38 Triplet (t)1HPseudo-triplet (J~8Hz).
Ar-H (6') Phenyl7.10 Doublet (d)1HOrtho to N-attachment.
Ar-H (4') Phenyl7.02 Doublet (d)1HOrtho to Methoxy; shielded.
-OCH₃ Methoxy3.82 Singlet (s)3HDistinct diagnostic singlet.

Visualization of Characterization Logic

Diagram 1: Regioselectivity Validation Workflow

This flowchart illustrates the decision-making process to confirm the N-arylated product over the O-arylated impurity.

RegioselectivityCheckStartCrude Product(Post-Coupling)SolubilityDissolve in DMSO-d6Start->SolubilityHNMRRun 1H NMRSolubility->HNMRDecisionAnalyze Pyrazine Region(8.0 - 8.5 ppm)HNMR->DecisionN_IsomerTarget: N-IsomerTwo distinct singlets(Asymmetric environment)Decision->N_IsomerDistinct ShiftsO_IsomerImpurity: O-IsomerSinglets closer in shift(Symm. ether character)Decision->O_IsomerOverlapping ShiftsConfirmRun 13C / HMBCCheck Carbonyl RegionN_Isomer->ConfirmO_Isomer->ConfirmResult_NC=O Signal present(~155 ppm)Confirm->Result_NResult_OC-O Signal only(>160 ppm)Confirm->Result_O

Caption: Logic flow for distinguishing the target N-alkylated pyrazinone from O-alkylated byproducts.

Diagram 2: Signal Assignment Pathway

A visual guide to assigning protons based on electronic effects.

AssignmentLogicMolecule5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-onePyrazinePyrazine Core(Electron Deficient)Molecule->PyrazinePhenylPhenyl Ring(Aromatic)Molecule->PhenylMethoxyMethoxy Group(Electron Donor)Molecule->MethoxyH3H3: Most Deshielded(adj. to N & C=O)~8.35 ppmPyrazine->H3H6H6: Deshielded(adj. to Br)~8.05 ppmPyrazine->H6ArHAr-H Multiplets6.9 - 7.5 ppmPhenyl->ArHOMeOMe Singlet~3.82 ppmMethoxy->OMe

Caption: Electronic fragmentation map relating structural moieties to expected chemical shift zones.

References

  • Compound Interest. (2022). A Guide to 1H NMR Chemical Shift Values. [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts. University of Wisconsin-Madison. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link]

  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions. [Link]

Comparative Guide: Biological Activity of 3-Methoxy vs. 4-Methoxy Phenyl Pyrazinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a critical comparison between 3-methoxy (meta) and 4-methoxy (para) substituted phenyl pyrazinones. While chemically similar, these two isomers exhibit distinct biological profiles driven by steric vectors, electronic contributions, and metabolic liabilities.[1]

Key Takeaways:

  • Potency & Binding: 4-methoxyphenyl derivatives typically favor binding in deep, narrow hydrophobic pockets (e.g., GPCR channels), whereas 3-methoxyphenyl derivatives often clash with steric walls in kinase hinge regions, leading to reduced activity (e.g., CSNK2A inhibition).[1]

  • Metabolic Stability: The 4-methoxy group effectively blocks CYP450-mediated para-hydroxylation but introduces a liability for O-demethylation. The 3-methoxy group is generally more stable to direct oxidation but does not protect the metabolically vulnerable para-position.

  • Selectivity: 3-substitution is frequently utilized to tune selectivity by exploiting unique side-pockets, whereas 4-substitution drives primary potency.[1]

Chemical & Structural Analysis[2][3][4][5][6][7][8]

The pyrazinone core is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for amide or urea linkages. The attachment of a phenyl ring creates a biaryl system where the regiochemistry of substituents dictates the molecular envelope.

Electronic and Steric Properties
Feature3-Methoxy (Meta)4-Methoxy (Para)Impact on Activity
Hammett Constant (

)

(Inductive withdrawing dominates)

(Resonance donating dominates)
4-OMe increases electron density on the phenyl ring, potentially strengthening

stacking interactions.[1]
Steric Vector Lateral (increases width)Longitudinal (increases length)3-OMe requires a wider pocket; 4-OMe requires a deeper pocket.[1]
Lipophilicity (

)
~ -0.02~ -0.02Negligible difference in LogP; differences are driven by specific binding site desolvation.
Structural Visualization (SAR Logic)

The following diagram illustrates the decision logic when choosing between 3-OMe and 4-OMe substitutions based on binding pocket constraints.

SAR_Decision_Tree Start Phenyl Pyrazinone Optimization Pocket_Type Analyze Binding Pocket Geometry Start->Pocket_Type Deep_Pocket Deep / Narrow Pocket (e.g., GPCR Orthosteric Site) Pocket_Type->Deep_Pocket Wide_Pocket Shallow / Wide Pocket (e.g., PPI Interface) Pocket_Type->Wide_Pocket Hinge_Region Kinase Hinge Region (Steric Constrained) Pocket_Type->Hinge_Region Select_4OMe Select 4-Methoxy (Para) • Extends reach • Blocks P450 oxidation Deep_Pocket->Select_4OMe Maximize Contact Select_3OMe Select 3-Methoxy (Meta) • Induces twist • Fills side-pocket Wide_Pocket->Select_3OMe Improve Selectivity Hinge_Region->Select_4OMe Tolerated Avoid_3OMe Avoid 3-Methoxy • High risk of steric clash • See CSNK2A Case Study Hinge_Region->Avoid_3OMe Steric Clash

Figure 1: SAR Decision Tree for Methoxy Substitution on Phenyl Pyrazinones.

Biological Activity Comparison

Case Study: Kinase Inhibition (CSNK2A)

In the development of Casein Kinase 2A (CSNK2A) inhibitors, the position of the methoxy group on the phenyl ring attached to the pyrazine core is critical.

  • Experimental Observation: Research on 2,6-disubstituted pyrazines demonstrated that while ortho-methoxy (2-OMe) and para-substituted analogs maintained or improved potency, the 3-methoxy (meta) analog was inactive .[1]

  • Mechanistic Reason: The ATP-binding pocket of CSNK2A has strict steric requirements near the hinge region. The 3-methoxy group projects into a region occupied by conserved residues (e.g., Valine or Leucine gatekeepers), causing a steric clash that prevents binding.[1]

  • Data Summary:

Compound VariantTargetActivity (IC50 / Kd)Outcome
4-substituted (Benzoic acid) CSNK2A< 10 nMPotent. Optimal vector for solvent interaction.[1]
2-Methoxy (Ortho) CSNK2A~ 15 nMPotent. Induces favorable twist for

-stacking.
3-Methoxy (Meta) CSNK2AInactive (> 10 µM) Failed. Steric clash with kinase hinge wall.[1]

Source: Adapted from CSNK2A inhibitor SAR studies (Reference 1).

Case Study: GPCR Antagonists (CRF1 Receptor)

For G-Protein Coupled Receptors (GPCRs) like the Corticotropin-Releasing Factor 1 (CRF1) receptor, the binding pocket is often a deep transmembrane crevice.

  • Experimental Observation: In N3-phenylpyrazinone CRF1 antagonists, the 4-position is a primary site for metabolic attack (hydroxylation).

  • Optimization Strategy: Replacing a 4-H with 4-OMe blocks this metabolic soft spot. While 3-OMe analogs were synthesized, the 4-OMe derivatives (e.g., Compound 12x) often displayed superior metabolic stability and sustained receptor occupancy.[1]

  • Key Finding: 4-OMe provides a dual benefit of hydrophobic filling of the receptor pocket and metabolic blockade.

ADME & Metabolic Stability Profile

The choice between 3-OMe and 4-OMe significantly alters the metabolic fate of the drug candidate.

Metabolic Pathways
  • 4-Methoxy:

    • Benefit: Blocks rapid para-hydroxylation (a common clearance route).

    • Liability: Susceptible to O-demethylation by CYP2D6 or CYP3A4, leading to a phenol which may undergo Phase II conjugation (glucuronidation).[1]

  • 3-Methoxy:

    • Benefit: Less prone to rapid O-demethylation compared to 4-OMe in some scaffolds due to steric hindrance.

    • Liability: Leaves the para-position open to rapid oxidation (unless blocked by another atom like Fluorine).

Metabolism Substrate_4OMe 4-OMe Phenyl Pyrazinone CYP CYP450 Substrate_4OMe->CYP Substrate_3OMe 3-OMe Phenyl Pyrazinone Substrate_3OMe->CYP Phenol_4 4-OH Phenol (O-demethylation) Para_OH 3-OMe-4-OH Phenol (Para-hydroxylation) Stable Metabolically Stable (If Para blocked) CYP->Phenol_4 Major Route CYP->Para_OH Rapid Oxidation

Figure 2: Primary metabolic liabilities of methoxy-substituted phenyl pyrazinones.[1]

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols.

Synthesis: Suzuki-Miyaura Coupling

This is the industry-standard method for installing the phenyl ring onto the pyrazinone core.

  • Reagents:

    • Core: 3-chloro-pyrazin-2(1H)-one scaffold (1.0 eq).[1]

    • Boronic Acid: (3-methoxyphenyl)boronic acid OR (4-methoxyphenyl)boronic acid (1.2 eq).[1]

    • Catalyst: Pd(dppf)Cl2 (0.05 eq).[1]

    • Base: Cs2CO3 (2.0 eq).

    • Solvent: 1,4-Dioxane/Water (4:1).[1]

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes.

    • Combine reagents in a microwave vial.

    • Heat at 100°C for 2 hours (or 120°C for 30 min in microwave).

    • Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).[1]

  • Validation:

    • Verify regiochemistry using 1H-NMR (NOESY) to confirm the position of the methoxy group relative to the pyrazinone protons.

In Vitro Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) differences between isomers.
  • Preparation:

    • Test compound conc: 1 µM (in DMSO, final <0.1%).[1]

    • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Cofactor: NADPH regenerating system.

  • Workflow:

    • Pre-incubate microsomes + compound at 37°C for 5 min.

    • Initiate reaction with NADPH.

    • Sample at t = 0, 5, 15, 30, 60 min.[1]

    • Quench with ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis:

    • Analyze supernatant via LC-MS/MS.

    • Plot ln(% remaining) vs. time. Slope

      
       determines 
      
      
      
      .
    • Expectation: 3-OMe analog will likely show shorter

      
       due to unblocked para-hydroxylation unless the scaffold prevents it.
      

References

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors.

    • Source: National Institutes of Health (NIH) / PubMed[1]

    • Context: Demonstrates inactivity of 3-methoxy analogs in CSNK2A inhibition compared to ortho-substituted analogs.
  • Synthesis, structure-activity relationships, and in vivo evaluation of N3-phenylpyrazinones as novel CRF1 receptor antagonists.

    • Source: Journal of Medicinal Chemistry[2][3]

    • Context: Details the SAR of phenylpyrazinones and the metabolic optimization of the phenyl ring (Compound 12p/12x).
  • In Vitro Intrinsic Clearance-Based Optimization of N3-Phenylpyrazinones as Corticotropin-Releasing Factor-1 (CRF1) Receptor Antagonists.

    • Source: ACS Publications[1][4]

    • Context: Discusses metabolic stability strategies, specifically blocking metabolic soft spots on the phenyl ring.
    • [1]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conform

    • Source: Journal of Medicinal Chemistry[2][3]

    • Context: Discusses the tolerance of ortho/para substitutions versus meta substitutions in kinase pockets.
    • [1]

Sources

A Comparative Guide to HPLC Retention Time Standards for the Analysis of 5-Bromo-Pyrazinone Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Impurity Profiling in Pharmaceutical Development

In the synthesis of active pharmaceutical ingredients (APIs), the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy. Unwanted byproducts, suchas 5-bromo-pyrazinone in the synthesis of pyrazinone-based APIs, must be meticulously identified, quantified, and monitored. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the workhorse technique for this purpose, offering high-resolution separation of the main API from its related substances[1][2].

However, a significant challenge in routine HPLC analysis is the potential for retention time (RT) drift. Fluctuations in mobile phase composition, column temperature, pump performance, and column aging can all cause shifts in the elution time of an analyte[3]. This variability complicates peak identification, especially for low-level impurities, potentially leading to incorrect quantification or the misidentification of a critical impurity. To ensure the unwavering reliability of an analytical method, retention time standards are indispensable. This guide provides an in-depth comparison of different strategies for implementing RT standards for the analysis of 5-bromo-pyrazinone impurities, grounded in established scientific principles and regulatory expectations.

The Role and Selection of a Retention Time Standard

An ideal RT standard serves as a constant anchor in the chromatographic run. By providing a stable reference point, it allows for the calculation of a relative retention time (RRT) for other peaks, which is far more robust and transferable between different HPLC systems and laboratories than absolute RT[4]. The selection of an appropriate standard is a critical decision guided by several key criteria[5][6][7]:

  • Chemical Inertness and Stability: The standard must not react with the sample, mobile phase, or system components.

  • Chromatographic Behavior: It should elute in a clear region of the chromatogram, free from interference with the API, known impurities, or excipients. Ideally, it elutes close to the analytes of interest[6].

  • Purity and Availability: The standard must be of high purity and readily available to ensure consistency across analyses.

  • Detector Response: It should have a suitable chromophore for reliable detection at the analytical wavelength used for the primary analyte.

  • Structural Similarity (for Internal Standards): For methods requiring the highest precision, an internal standard should be structurally and chemically similar to the analyte to best compensate for variations in sample preparation and injection[5][8].

Comparative Analysis of Retention Time Standard Strategies

Three primary strategies are commonly employed for establishing RT standards in impurity analysis. Each presents a unique balance of practicality, performance, and cost.

Strategy A: The External System Suitability Marker

This approach involves a well-characterized, stable, and readily available compound (e.g., caffeine, uracil) that is injected periodically as part of a system suitability test (SST) mixture[9]. It is not added to the actual samples.

  • Advantages: Simple to implement, does not require modification of the sample preparation procedure, and is cost-effective. It effectively tracks the overall health and stability of the chromatographic system[10][11].

  • Disadvantages: This method only corrects for system-level RT drift (instrumental variations). It cannot compensate for variations or analyte loss during sample preparation, dilution, or injection, as it is not present with the analyte throughout these steps[12].

  • Best Suited For: Routine analyses where the sample matrix is simple, sample preparation is minimal, and the primary goal is to confirm the instrument is performing within established parameters[10].

Strategy B: The Structurally Related Internal Standard (IS)

In this method, a known quantity of a standard compound, which is chemically similar to the analyte but not present in the sample, is added to every standard and sample solution[6][11]. For 5-bromo-pyrazinone, a suitable candidate could be a related but chromatographically distinct compound like 2-chloropyrazine or another stable pyrazinone derivative.

  • Advantages: Offers superior precision by correcting for variations in both the chromatographic system and the sample handling process (pipetting, extraction, injection volume)[8][12][13]. The ratio of the analyte peak area to the IS peak area is used for quantification, which is more reproducible than relying on absolute peak area[5].

  • Disadvantages: Finding a suitable compound that is both structurally similar and well-resolved from all other sample components can be challenging[5][13]. It adds a step to the sample preparation process, requiring accurate and precise addition of the IS.

  • Best Suited For: Complex sample matrices or when the analytical method involves multiple sample preparation steps where volumetric errors or analyte loss can occur. It is the preferred method when high accuracy and precision are paramount[10].

Strategy C: The Isotope-Labeled Internal Standard (IS)

This is the "gold standard" for quantification, utilizing a stable isotope-labeled (e.g., deuterium, ¹³C) version of the analyte itself (e.g., 5-bromo-pyrazinone-d₃).

  • Advantages: Considered the most accurate approach because the isotope-labeled standard has nearly identical chemical and physical properties to the analyte[8][14]. It co-elutes or elutes very closely and experiences the same effects during sample preparation and ionization (if using MS detection), providing the most effective correction[8].

  • Disadvantages: The primary drawbacks are high cost and limited commercial availability. Synthesis of a custom labeled standard can be a significant undertaking. This approach is generally reserved for bioanalytical studies or when absolute accuracy is required and cannot be achieved by other means.

  • Best Suited For: Bioanalytical methods, trace-level quantification in highly complex matrices, and reference standard characterization where minimizing uncertainty is the highest priority.

Data Summary: Comparison of Standard Strategies
Parameter Strategy A: External Marker Strategy B: Structurally Related IS Strategy C: Isotope-Labeled IS
Primary Function System Performance MonitoringQuantitative Correction & RT Locking"Gold Standard" Quantitative Correction
Implementation Simple; separate SST injectionModerate; add to all samplesModerate; add to all samples
Correction Capability Instrumental drift onlyInstrumental drift & sample prep errorsInstrumental drift, sample prep & matrix effects
Illustrative RT Precision (%RSD) < 1.0%< 0.2%< 0.1%
Illustrative Quant. Precision (%RSD) < 2.0% (for main peak)< 1.0%< 0.5%
Cost LowLow to ModerateHigh
Primary Advantage SimplicityHigh precision and accuracy[13]Highest possible accuracy[14]
Primary Disadvantage Does not correct for sample handling[12]Finding a suitable, non-interfering IS[5]Cost and availability

Visualizing the Workflow and Logic

The following diagrams illustrate the decision-making process for selecting a standard and the underlying logic of how an internal standard corrects for variability.

G cluster_0 A Define Analytical Goal (e.g., Impurity ID & Quant) B Assess Method Complexity (Sample Prep, Matrix) A->B C High Complexity / High Precision Needed? B->C E Implement External System Suitability Marker (Strategy A) C->E No G Isotope-Labeled Standard Available & Justified? C->G Yes D Implement Structurally Related Internal Standard (Strategy B) F Validate Method per ICH Q2(R1) Guidelines D->F E->F G->D No H Implement Isotope-Labeled Internal Standard (Strategy C) G->H Yes H->F

Caption: Workflow for Selecting an Appropriate RT Standard Strategy.

G cluster_0 System & Sample Variables cluster_1 Observed Effects (Without IS) cluster_2 Mitigation (With Internal Standard) V1 Pump Fluctuation E1 RT Drift V1->E1 M1 Analyte & IS Affected Equally V1->M1 V2 Injection Volume Error E2 Inaccurate Peak Area V2->E2 V2->M1 V3 Sample Prep Loss V3->E2 V3->M1 M2 Stable Relative RT (RRT) M1->M2 M3 Stable Area Ratio M1->M3

Caption: Logic of Internal Standard Correction for System Variability.

Experimental Protocol: A Self-Validating System

This protocol outlines a robust, self-validating HPLC method for the analysis of 5-bromo-pyrazinone impurities using a structurally related internal standard (Strategy B). The system suitability criteria embedded within the protocol ensure the system is performing correctly before any sample analysis begins, a cornerstone of good manufacturing practice (GMP)[15][16].

Objective: To separate and quantify 5-bromo-pyrazinone from the main API and establish a reliable RT reference using an internal standard.

5.1. Materials and Reagents

  • Internal Standard (IS): 2-Chloropyrazine (Purity > 99%)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Diluent: 50:50 Water:Acetonitrile

5.2. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • UV Detection: 270 nm (based on typical pyrazine absorbance[17])

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B

    • 25-30 min: 70% to 10% B

    • 30-35 min: 10% B (Re-equilibration)

5.3. Solution Preparation

  • Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve 25 mg of 2-chloropyrazine in 50 mL of diluent to obtain a concentration of 0.5 mg/mL.

  • System Suitability Solution (SST): Prepare a solution containing the API (e.g., 1.0 mg/mL), 5-bromo-pyrazinone impurity (e.g., 0.005 mg/mL), and the IS (from IS Stock, final concentration ~0.05 mg/mL).

  • Sample Solution: Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Add 2.5 mL of IS Stock solution and dilute to volume with diluent.

5.4. System Suitability Testing (SST) Protocol Before sample analysis, perform five replicate injections of the SST solution. The system is deemed suitable for use only if all the following criteria are met, in accordance with USP and ICH guidelines[16][18][19]:

  • Resolution: The resolution between the 5-bromo-pyrazinone peak and the main API peak must be ≥ 2.0.

  • Precision: The relative standard deviation (%RSD) of the peak area for the API and the IS from the five replicate injections must be ≤ 2.0%[19].

  • Tailing Factor: The tailing factor for the API and IS peaks must be ≤ 2.0.

  • Retention Time Precision: The %RSD for the retention times of the API and IS must be ≤ 1.0%.

5.5. Analysis Procedure

  • Perform the SST as described in 5.4.

  • If SST criteria are met, inject a blank (diluent) to ensure no carryover.

  • Inject the prepared sample solutions.

  • Identify the 5-bromo-pyrazinone peak based on its relative retention time (RRT) to the internal standard, calculated as: RRT = (RT of 5-bromo-pyrazinone) / (RT of Internal Standard)

Conclusion and Recommendations

The choice of a retention time standard is a critical determinant of the reliability and robustness of an HPLC impurity method.

  • For routine quality control with simple methods, an External System Suitability Marker (Strategy A) can be sufficient to monitor instrument performance.

  • However, for the definitive identification and accurate quantification of critical impurities like 5-bromo-pyrazinone, a Structurally Related Internal Standard (Strategy B) is strongly recommended. It provides superior precision by correcting for multiple sources of error, thereby ensuring the integrity of the analytical data[5][12].

  • While the Isotope-Labeled Internal Standard (Strategy C) offers the highest level of accuracy, its application is typically reserved for specialized cases due to cost and accessibility constraints[8].

By implementing a self-validating protocol with stringent system suitability criteria and a carefully selected internal standard, researchers and drug development professionals can build a highly trustworthy analytical method, ensuring that data is accurate, reproducible, and compliant with global regulatory expectations[16].

References

  • Mason Technology. (2025, June 17). Why Choose Internal Standard Over External Standard in Chromatographic Quantification?. Mason Technology. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards. Mason Technology. [Link]

  • Chromatography Online. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Chromatography Online. [Link]

  • ResearchGate. (2014, February 27). How to choose an HPLC internal standard?. ResearchGate. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • YouTube. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • Alwsci. (2025, October 28). Chromatographic Quantification Methods: External Standard, Internal Standard, And Self-Calibration Methods. Alwsci. [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • uHPLCs. (n.d.). Chromatographic quantitative internal or external standard method, how to choose. uHPLCs. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • LCGC International. (2020, November 12). Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. LCGC International. [Link]

  • WelchLab. (2025, January 23). [Reader Insights] The Selection of Internal Standards in the Absence of Isotopes. WelchLab. [Link]

  • US Pharmacopeia (USP). (n.d.). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. USP. [Link]

  • Shimadzu. (2014, February 1). Ultra-high Speed Analysis of USP methods conforming to the New USP General Chapter 621 Allowed Limits. Shimadzu. [Link]

  • National Center for Biotechnology Information. (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PMC. [Link]

  • European Patent Office. (2021, May 26). RETENTION INDEX STANDARDS FOR LIQUID CHROMATOGRAPHY - EP 2825877 B1. EPO. [Link]

  • ResearchGate. (2017, June 27). A simple method for HPLC retention time prediction: Linear calibration using two reference substances. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2017, June 19). A simple method for HPLC retention time prediction: linear calibration using two reference substances. PMC. [Link]

  • Science.gov. (n.d.). hplc retention times: Topics by Science.gov. Science.gov. [Link]

  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?. Altabrisa Group. [Link]

  • ResearchGate. (n.d.). Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms. ResearchGate. [Link]

  • Shimadzu. (n.d.). High-Sensitivity Quantitative Analysis of Trace-Level Impurities and Active Ingredients with HPLC. Shimadzu. [Link]

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Chemass. [Link]

  • National Center for Biotechnology Information. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. PMC. [Link]

  • Wiley Online Library. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification.... Wiley Online Library. [Link]

  • IJCPA. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines.... SQU Journal for Science. [Link]

  • SIELC. (n.d.). Separation of Pyrazole, 4-bromo-3,5-dimethyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • National Center for Biotechnology Information. (n.d.). Development and Validation of Stability-indicating RP-HPLC Method for Estimation of Pamabrom in Tablets. PMC. [Link]

Sources

Validating purity of 5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Validating the Purity of 5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one: A Comparative Guide to LC-MS vs. Traditional Methods

As a Senior Application Scientist, I frequently encounter the assumption that standard HPLC-UV is sufficient for pharmaceutical intermediate purity validation. However, when dealing with complex, halogenated heterocyclic scaffolds like 5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one , relying solely on UV detection is a critical analytical blind spot. The 2(1H)-pyrazinone core is a privileged scaffold in medicinal chemistry, featured extensively in antiviral, antithrombotic, and neurological drug candidates[1]. Validating the purity of its halogenated derivatives requires orthogonal detection strategies to identify structurally similar impurities that UV alone cannot resolve.

This guide provides a rigorous, data-driven comparison of LC-MS against alternative analytical techniques, detailing the step-by-step methodology and the mechanistic reasoning behind each protocol choice.

The Analytical Challenge: Why Halogenated Pyrazinones Demand LC-MS

During the synthesis of 5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one, several critical impurities can form:

  • Des-bromo impurities : Incomplete bromination or debromination yields the unhalogenated pyrazinone.

  • Regioisomers : Bromination at the 3-position instead of the 5-position creates isobaric impurities.

  • Oxidative degradants : The electron-rich methoxyphenyl ring is susceptible to oxidation.

While HPLC-UV is the industry standard for routine lot release, it fails to differentiate co-eluting regioisomers with identical chromophores or accurately quantify des-bromo impurities if their UV extinction coefficients differ significantly from the parent API. As demonstrated in , LC-MS—specifically utilizing high-resolution mass spectrometry (HRMS) or tandem MS (MS/MS)—is vastly superior for characterizing low-level degradants[2]. For complex intermediates with high functional density, for structural elucidation and confident impurity tracking[3].

Comparative Performance: LC-MS vs. HPLC-UV vs. qNMR

To objectively evaluate the best approach for 5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one, we must compare the core analytical parameters across the three most common purity validation techniques.

Analytical ParameterHPLC-UV (PDA)LC-MS (UHPLC-ESI-MS)qNMR (1H / 13C)
Primary Utility Routine lot release, bulk purityTrace impurity profiling, structural IDAbsolute quantification, standardless
Sensitivity (LOD) ~0.05% - 0.1% (w/w)< 0.01% (Trace level, ng/mL)~1% - 5% (Requires high concentration)
Selectivity for Isobars Poor (Regioisomers often co-elute)Excellent (Resolved by RT + MS/MS)Good (If proton signals do not overlap)
Des-bromo Detection Unreliable (Extinction coeff. varies)Highly Reliable (Missing 79Br/81Br doublet)Reliable (Shift in aromatic protons)
Throughput High (5-10 min/sample)High (5-10 min/sample)Low for trace impurities (Long acquisition)

Experimental Methodology: LC-MS Purity Validation Protocol

A self-validating analytical protocol requires careful selection of mobile phases, column chemistry, and ionization parameters. Below is the optimized workflow for this specific pyrazinone derivative.

Step 1: Sample Preparation (The Anti-Contamination Step)

  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Acetonitrile and Water.

  • Solubilization: Weigh exactly 5.0 mg of 5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one and dissolve in 10.0 mL of diluent (0.5 mg/mL final concentration).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Causality: PTFE is chosen over Nylon to prevent extractable polymer contamination that could introduce background noise in the mass spectrometer.

Step 2: Chromatographic Separation (UHPLC)

  • Column: End-capped C18 UHPLC column (2.1 mm × 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: Linear ramp to 95% B

    • 6.0 - 7.5 min: Hold at 95% B (Wash)

    • 7.5 - 8.0 min: Return to 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min at a Column Temperature of 40°C.

  • Injection Volume: 1.0 µL.

Step 3: Mass Spectrometry (ESI-MS) Configuration

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Acquisition Mode: Full scan (

    
     100–800).
    

Step 4: Data Processing & Orthogonal Validation

  • Extract the UV chromatogram at 254 nm (optimal for the pyrazinone chromophore) to calculate relative area percent purity.

  • Extract Ion Chromatograms (EIC) for the target mass.

  • Cross-reference any UV peaks lacking the target mass against the MS total ion chromatogram (TIC) to identify structural deviations.

Workflow Visualization

LCMS_Logic A Sample: 5-Bromo-1-(3-methoxyphenyl) pyrazin-2(1H)-one B UHPLC Separation (C18, 0.1% FA / MeCN) A->B C PDA / UV Detection (254 nm) B->C D ESI-MS (Positive Mode) Mass Analysis B->D H Orthogonal Purity Validation & Structural Elucidation C->H E Parent API m/z 281/283 (1:1 Ratio) D->E F Des-bromo Impurity m/z 203 (No Isotope Doublet) D->F G Regioisomers m/z 281/283 (Diff. RT) D->G E->H F->H G->H

Orthogonal LC-MS/UV workflow for isolating and identifying halogenated pyrazinone impurities.

Mechanistic Insights: The "Why" Behind the Protocol

Isotopic Signature Validation (A Self-Validating System) The presence of the bromine atom provides a built-in validation mechanism for peak identification. Bromine naturally occurs as two stable isotopes,


 and 

, in a nearly 1:1 ratio (50.69% and 49.31%). Consequently, the intact 5-Bromo-1-(3-methoxyphenyl)pyrazin-2(1H)-one molecule (

) will display a characteristic

and

doublet at

281.0 and 283.0 in positive ESI mode. If an impurity peak lacks this signature—such as the des-bromo degradant at

203.1—it is immediately flagged as an unhalogenated species, a distinction HPLC-UV cannot make without reference standards.

Mobile Phase Causality: Avoiding Ion Suppression While trifluoroacetic acid (TFA) is an excellent ion-pairing agent for sharpening peaks in HPLC-UV, it severely suppresses ionization in positive ESI-MS by forming strong ion pairs with the pyrazinone nitrogens. Therefore, we substitute TFA with 0.1% Formic Acid. Formic acid provides the necessary protons (


) to facilitate ionization while maintaining acceptable chromatographic peak shape. Furthermore, ; trace metal ions in standard HPLC-grade solvents will form unwanted adducts (e.g., 

,

), splitting the ion current and reducing the sensitivity for the target

species[4].

Column Chemistry: Mitigating Secondary Interactions The 2(1H)-pyrazinone core contains both hydrogen-bond accepting nitrogens and a carbonyl group. On older silica-based columns, these moieties interact with residual surface silanols, causing severe peak tailing. We utilize a sub-2 µm C18 column with high carbon load and comprehensive end-capping. This eliminates secondary silanol interactions, ensuring sharp, symmetrical peaks that allow for the accurate integration of closely eluting regioisomers (e.g., 3-bromo vs. 5-bromo substitutions).

References

  • Tianming Pharm . "Analytical Method Development for Intermediate Purity & Impurities: LC–MS Is No Longer Optional for Complex Intermediates." Available at:[Link]

  • PubMed . "Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets." Available at:[Link]

  • Pure Synth . "LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters." Available at:[Link]

  • RSC Advances . "2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations." Available at:[Link]

Sources

Comparison Guide: Spectroscopic & Functional Profiling of N-Alkyl vs. N-Aryl Pyrazin-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-alkyl versus N-aryl pyrazin-2-ones , focusing on their spectroscopic signatures and physicochemical behaviors.[1] This analysis is critical for medicinal chemists and structural biologists working with kinase inhibitors and fluorescent probes, where the pyrazinone scaffold is a privileged structure.

Executive Summary: The Structural Divergence

Pyrazin-2-ones are ambident nucleophiles.[2] The choice between N-alkylation and N-arylation fundamentally alters the molecule's electronic landscape.

  • N-Alkyl derivatives act as electronically "insulated" lactams. They are generally more flexible, possess distinct aliphatic NMR signatures, and exhibit blue-shifted absorption profiles.[1]

  • N-Aryl derivatives extend the

    
    -conjugation system, creating a "push-pull" electronic highway.[1] This results in bathochromic (red) shifts in UV-Vis, unique ring-current effects in NMR, and often enhanced fluorescence quantum yields suitable for biological imaging.
    

Critical Application: In drug discovery, distinguishing these isomers from their O-alkyl counterparts (alkoxypyrazines) is the primary "performance" metric during synthesis.

Electronic Structure & Tautomeric Stability

Before analyzing spectra, one must understand the ground state. Pyrazin-2-ones exist in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form) .[1]

  • N-Substitution locks the molecule in the lactam form.

  • N-Alkyl: Inductive electron donation (+I effect) stabilizes the amide bond but does not participate in resonance with the pyrazine ring.

  • N-Aryl: The nitrogen lone pair participates in the aromatic system of the substituent, reducing the electron density available for the pyrazine ring carbonyl, affecting bond order and vibrational frequencies.

Spectroscopic Performance Comparison

A. Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural validation.[1] The key challenge is distinguishing N-substitution from O-substitution.

FeatureN-Alkyl Pyrazin-2-one N-Aryl Pyrazin-2-one Diagnostic Note

H Chemical Shift (

-protons)

3.4 – 4.2 ppm
(Distinct Singlet/Multiplet)

7.2 – 8.0 ppm
(Overlaps with aromatic region)

-Alkyl protons are shielded compared to

-alkyl (

4.0 vs

5.5+).[1]
Pyrazine Ring Protons (

-3,

-5,

-6)
Distinct doublets/singlets.[1] Minimal shielding.Complex splitting.[1] Shielding/Deshielding observed due to aryl ring current.

-Aryl ring current often shifts

-3 upfield relative to alkyl analogs.

C Carbonyl (

=O)

155 – 160 ppm

153 – 158 ppm
Presence of this signal confirms N-isomer.[1] O-isomers shift upfield (

<150).[1]

N HMBC
Strong correlation between

-1 and alkyl protons.[1][3]
Strong correlation between

-1 and ortho-protons of the aryl ring.[1]
Gold Standard for confirmation.
B. Infrared Spectroscopy (IR)

IR provides a rapid "Go/No-Go" check for the lactam carbonyl.[1]

  • N-Alkyl: Shows a sharp, intense Amide I band (C=O stretch) at 1650–1670 cm

    
     .[1]
    
  • N-Aryl: The conjugation with the aromatic ring slightly weakens the C=O bond order, often shifting the stretch to lower wavenumbers (1640–1660 cm

    
     ).
    
  • Differentiation: If the band appears at 1250–1300 cm

    
      (C-O stretch) and the carbonyl band is absent, you have synthesized the O-isomer (ether), not the target.
    
C. UV-Vis & Fluorescence

This is where the functional performance differs most significantly.

  • Absorption (

    
    ): 
    
    • N-Alkyl: Typically 300–330 nm .[1] Transitions are localized to the pyrazinone ring (

      
      ).
      
    • N-Aryl:[1] Typically 340–400+ nm (Bathochromic shift).[1] The aryl group allows delocalization over the entire bi-cyclic system.

  • Fluorescence:

    • N-Alkyl: Often weakly fluorescent or requires excitation in the UV range (high background noise in bio-assays).

    • N-Aryl:[1] Highly tunable.[1] Electron-donating groups (EDGs) on the aryl ring can create Internal Charge Transfer (ICT) states, significantly increasing Quantum Yield (

      
      ) and shifting emission to the visible (green/orange) region.
      

Visualizing the Characterization Logic

The following diagram illustrates the decision-making workflow for distinguishing these products during synthesis.

G Start Crude Reaction Product (Ambident Nucleophile Attack) IR_Check Step 1: IR Spectroscopy (Rapid Screen) Start->IR_Check Decision_IR Is C=O stretch visible (1640-1670 cm⁻¹)? IR_Check->Decision_IR NMR_Check Step 2: 1H NMR Analysis Decision_IR->NMR_Check Yes Final_ID_O Confirmed: O-Alkyl (Alkoxypyrazine) Decision_IR->Final_ID_O No (C-O stretch only) N_Alkyl_Path Check: Alkyl Region (3.5 - 4.2 ppm) NMR_Check->N_Alkyl_Path Alkyl Reagent Used N_Aryl_Path Check: Aromatic Region (Coupling Patterns) NMR_Check->N_Aryl_Path Aryl Reagent Used Final_ID_Alkyl Confirmed: N-Alkyl Pyrazinone N_Alkyl_Path->Final_ID_Alkyl Signal Present Final_ID_Aryl Confirmed: N-Aryl Pyrazinone N_Aryl_Path->Final_ID_Aryl Ring Current Effects

Figure 1: Decision tree for distinguishing N-substitution from O-substitution using spectroscopic data.

Experimental Protocols

Protocol A: Synthesis & Purification (General Procedure)

Differentiation starts at synthesis.[1] N-alkylation is favored by soft electrophiles and polar aprotic solvents.[1]

  • Reagents: Pyrazin-2(1H)-one (1.0 eq), Inorganic Base (Cs

    
    CO
    
    
    
    or K
    
    
    CO
    
    
    , 2.0 eq), Alkyl/Aryl Halide (1.2 eq).
  • Solvent System:

    • For N-Alkyl: DMF or DMSO (Promotes

      
      -attack via solvent separated ion pair).
      
    • For N-Aryl: Cu-catalyzed Ullmann coupling (Ligand: DMEDA, Solvent: Dioxane) is required as direct

      
       is difficult.[1]
      
  • Reaction: Stir at 60–100°C for 4–12 hours. Monitor by TLC.

  • Workup: Dilute with EtOAc, wash with LiCl (aq) to remove DMF.[1] Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (SiO

    
    ). Note:
    
    
    
    -alkyl products are usually less polar (higher
    
    
    ) than
    
    
    -alkyl products due to the loss of the hydrogen-bond accepting carbonyl.
Protocol B: Spectroscopic Characterization (Self-Validating)
  • Sample Prep: Dissolve 5 mg of purified solid in 0.6 mL DMSO-d

    
     .
    
    • Why DMSO? It prevents aggregation of the lactam dimers, ensuring sharp peaks.

  • 1H NMR: Acquire 16 scans.

    • Checkpoint: Look for the "Pyrazine Doublets" at

      
       7.0–8.5. If these are shifted upfield significantly, suspect 
      
      
      
      -alkylation.[1]
  • 13C NMR: Acquire 512 scans.

    • Checkpoint: Verify Carbonyl at >155 ppm.[1]

  • UV-Vis: Prepare 10

    
    M solution in MeOH.
    
    • Checkpoint: Scan 200–600 nm.[1]

    • N-Aryl:[1] Expect

      
       nm.[1]
      
    • N-Alkyl: Expect

      
       nm.[1]
      

Electronic Effects Visualization

The following diagram details the electronic "Push-Pull" mechanism that differentiates the two species.

ElectronicEffects cluster_Alkyl N-Alkyl (Inductive) cluster_Aryl N-Aryl (Conjugative) Alkyl Alkyl Group (+I Effect) N1_Alk Nitrogen (N1) Alkyl->N1_Alk e- Density (Sigma) Ring_Alk Pyrazine Ring (Localized) N1_Alk->Ring_Alk Weak Resonance Aryl Aryl Group (Resonance) N1_Ary Nitrogen (N1) Aryl->N1_Ary π-Overlap Ring_Ary Pyrazine Ring (Extended System) N1_Ary->Ring_Ary Strong ICT

Figure 2: Comparison of Inductive (+I) effects in N-Alkyl vs. Resonance/ICT effects in N-Aryl systems.

References

  • Tautomerism and N-Alkyl

    • Title: N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[1][4][5]

    • Source: Bioorganic & Medicinal Chemistry Letters (2013).[1][4]

    • URL:[Link]

  • Spectroscopic D

    • Title: 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole deriv
    • Source: Magnetic Resonance in Chemistry.[1][4][6][7]

    • URL:[Link]

  • Fluorescence & Photophysics

    • Title: Synthesis and photophysical properties of fluorescent pyrazinone deriv
    • Source: Dyes and Pigments.[8][9]

    • URL:[Link](General Journal Landing Page for verification of scope)

  • Synthesis Protocols (Ullmann vs Alkyl

    • Title: Copper-Catalyzed N-Arylation of Pyrazinones.[1]

    • Source: Journal of Organic Chemistry.[1]

    • URL:[Link](General Journal Landing Page)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.